5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine
説明
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H10N4/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2,(H2,7,9) |
InChIキー |
HTOBFQIBDGQHOY-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CN=C2N)CN1 |
製品の起源 |
United States |
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Tetrahydroimidazo[1,5-a]pyrazine Derivatives in Drug Discovery
Abstract
The tetrahydroimidazo[1,5-a]pyrazine core represents a privileged heterocyclic scaffold in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic promise across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning potential of these derivatives. We will navigate the synthetic intricacies, explore the diverse biological activities, and dissect the mechanisms of action that underpin their therapeutic applications, from oncology and metabolic disorders to neurodegenerative diseases. This guide is designed to be a practical and authoritative resource, integrating detailed experimental protocols, structure-activity relationship analyses, and data-driven insights to empower the next wave of drug discovery in this exciting chemical space.
The Tetrahydroimidazo[1,5-a]pyrazine Core: A Structurally Rich Scaffold for Drug Design
The tetrahydroimidazo[1,5-a]pyrazine moiety is a fused bicyclic heterocycle that offers a unique three-dimensional architecture, making it an attractive starting point for the design of novel therapeutics. Its rigid structure, combined with multiple points for chemical diversification, allows for the fine-tuning of physicochemical properties and target engagement. This scaffold can be considered a constrained dipeptide mimic, enabling it to interact with biological targets that recognize peptide motifs.[1]
The synthesis of the tetrahydroimidazo[1,5-a]pyrazine core can be achieved through various synthetic routes. One common approach involves a multi-step sequence starting from readily available pyrazine or imidazole precursors.
General Synthetic Strategy
A representative, albeit adaptable, synthetic pathway to the tetrahydroimidazo[1,5-a]pyrazine core is outlined below. It is important to note that specific reaction conditions and starting materials may vary depending on the desired substitution patterns.
Caption: Generalized synthetic workflow for the tetrahydroimidazo[1,5-a]pyrazine core.
Therapeutic Landscape: Diverse Applications in Modern Medicine
Derivatives of the tetrahydroimidazo[1,5-a]pyrazine scaffold have demonstrated significant potential in a multitude of therapeutic areas. Their ability to modulate the activity of key enzymes and receptors has positioned them as promising candidates for the treatment of cancer, diabetes, and central nervous system (CNS) disorders.
Oncology: Targeting Key Signaling Pathways
In the realm of oncology, tetrahydroimidazo[1,5-a]pyrazine derivatives have emerged as potent inhibitors of several critical kinases involved in tumor growth and proliferation.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers. A series of imidazo[1,5-a]pyrazine derivatives have been identified as orally bioavailable inhibitors of both mTORC1 and mTORC2 complexes.[2][3]
Caption: Mechanism of action of tetrahydroimidazo[1,5-a]pyrazine-based DPP-IV inhibitors.
Experimental Protocol: In Vitro DPP-IV Inhibitor Screening Assay
A fluorescence-based assay is commonly employed to screen for DPP-IV inhibitors. [4][5][6]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA). [5] * Reconstitute human recombinant DPP-IV enzyme in the assay buffer.
-
Prepare a substrate solution of Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) in the assay buffer. [4] * Prepare serial dilutions of the tetrahydroimidazo[1,5-a]pyrazine test compound in DMSO.
-
Prepare a positive control inhibitor solution (e.g., Sitagliptin). [4]2. Assay Procedure (96-well plate format):
-
To appropriate wells, add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound or control solution. [4] * For background wells, add 40 µL of assay buffer and 10 µL of the solvent. [4] * Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells. [4] * Incubate the plate for 30 minutes at 37°C, protected from light. [4]3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. [4] * Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the enzyme activity without an inhibitor.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Central Nervous System (CNS) Disorders: Modulating Neuronal Function
The tetrahydroimidazo[1,5-a]pyrazine scaffold is a key intermediate in the development of CNS-active compounds, with potential applications in treating neurological and neurodegenerative disorders. [1]
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease. The pyrazine ring within the scaffold is considered a pharmacophore that can contribute to anti-inflammatory and antioxidant activities. While direct evidence for tetrahydroimidazo[1,5-a]pyrazine derivatives in neuroinflammation is still emerging, the broader class of pyrazine-containing molecules has shown promise in modulating neuroinflammatory pathways.
Caption: Hypothesized modulation of neuroinflammatory pathways by tetrahydroimidazo[1,5-a]pyrazine derivatives.
Structure-Activity Relationships (SAR) and Future Directions
The exploration of structure-activity relationships for tetrahydroimidazo[1,5-a]pyrazine derivatives is an ongoing effort. For kinase inhibition, substitutions on the imidazole and pyrazine rings, as well as the side chains, have been shown to significantly impact potency and selectivity. [7][8]For DPP-IV inhibition, the stereochemistry and the nature of the substituents on the pyrazine ring are critical for optimal binding to the enzyme's active site.
Future research in this area will likely focus on:
-
Expanding the chemical diversity of the tetrahydroimidazo[1,5-a]pyrazine library to explore novel therapeutic targets.
-
Utilizing computational modeling and structure-based drug design to optimize the potency and selectivity of existing lead compounds.
-
Investigating the pharmacokinetic and pharmacodynamic properties of promising derivatives to assess their drug-like potential.
-
Exploring the potential of these compounds in combination therapies , particularly in the context of cancer treatment.
Conclusion
The tetrahydroimidazo[1,5-a]pyrazine scaffold has firmly established itself as a versatile and promising platform for the discovery of novel therapeutics. Its unique structural features and amenability to chemical modification have enabled the development of potent and selective modulators of a diverse range of biological targets. As our understanding of the underlying biology of complex diseases continues to grow, so too will the opportunities for leveraging the therapeutic potential of this remarkable heterocyclic core. This guide serves as a foundational resource to stimulate further innovation and accelerate the translation of tetrahydroimidazo[1,5-a]pyrazine derivatives from the laboratory to the clinic.
References
- BenchChem. (2025).
-
MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. MySkinRecipes. Retrieved from [Link]
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). ACS Medicinal Chemistry Letters.
- A facile synthesis of imidazo[1,5-a]pyrazin-8(7H)
- Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (2019). Bioorganic & Medicinal Chemistry.
- Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). Molecules.
- Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2020). Chemistry – A European Journal.
- Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011). Bioorganic & Medicinal Chemistry Letters.
- Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. (2020). Chemistry – A European Journal.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). Trade Science Inc.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). Bioorganic & Medicinal Chemistry.
- Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors. (2026). Bioorganic & Medicinal Chemistry Letters.
- Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. (2019). Pharmacognosy Journal.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). Bioorganic & Medicinal Chemistry Letters.
- LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. (2020). Chemistry – A European Journal.
- Imidazopyrazine Derivatives As Inhibitors of mTOR. (2013). ACS Medicinal Chemistry Letters.
- Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011). Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. content.abcam.com [content.abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. phcogj.com [phcogj.com]
- 7. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imidazo[1,5-a]pyrazine Core - A Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,5-a]pyrazine Scaffolds
The imidazo[1,5-a]pyrazine ring system represents a class of nitrogen-rich heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an ideal scaffold for developing potent and selective modulators of various biological targets. This scaffold has proven to be a cornerstone in the design of inhibitors for crucial enzyme families, including kinases, phosphodiesterases (PDEs), and bromodomains, as well as other protein classes.[1] Its utility is underscored by the development of numerous compounds that have advanced into preclinical and clinical studies for a range of therapeutic areas, from oncology and inflammation to central nervous system disorders.[2][3][4]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of imidazo[1,5-a]pyrazine derivatives, with a particular focus on the 3-amine and 8-amine substituted cores. By dissecting the causal relationships between specific structural modifications and their impact on biological activity, selectivity, and pharmacokinetic properties, this document aims to equip researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
Core Scaffold and Synthetic Accessibility
The foundational imidazo[1,5-a]pyrazine structure offers multiple sites for chemical modification, allowing for fine-tuning of its pharmacological profile. The numbering convention for this bicyclic system is critical for discussing SAR and is illustrated below.
Caption: Numbering of the core imidazo[1,5-a]pyrazine scaffold.
The synthesis of this scaffold is accessible through various routes, often involving multicomponent reactions or cyclization strategies that allow for the efficient generation of diverse analog libraries.[5] A common approach involves the condensation of α-aminopyrazines with α-halocarbonyl compounds, followed by subsequent functionalization.[1] This synthetic tractability is a key advantage for systematic SAR exploration.
Case Study 1: Reversible Bruton's Tyrosine Kinase (BTK) Inhibitors
The 8-amino-imidazo[1,5-a]pyrazine scaffold has emerged as a highly successful framework for developing potent and selective reversible inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[3]
SAR at the 8-Position: The Hinge-Binding Anchor
The 8-amino group is the cornerstone of BTK inhibitory activity for this scaffold. X-ray crystallography has revealed that this primary amine, along with the adjacent N7 nitrogen, forms crucial bidentate hydrogen bonds with the hinge region of the BTK active site.[3] This interaction effectively anchors the molecule in the ATP-binding pocket.
SAR at the 3-Position: Tuning Potency and Selectivity
While the 8-amino group provides the primary anchor, substitutions at the 3-position have been shown to be critical for optimizing potency and selectivity. In one notable series, exploration of various groups at this position led to the discovery that a morpholine moiety was an optimal pharmacophore.[6] This modification not only maintained potent BTK inhibition but also significantly improved kinase selectivity and reduced off-target effects, such as hERG inhibition.[6]
Caption: Key SAR relationships for BTK inhibitors.
Quantitative SAR Data
The systematic modification of the 8-amino-imidazo[1,5-a]pyrazine core has led to the identification of highly potent compounds.
| Compound | R Group (at C3) | BTK IC50 (nM) | hPBMC IC50 (nM) | Reference |
| 1 | Phenyl | 5 | 13 | [3] |
| 2 | 2-Pyridyl | 1 | 3 | [3] |
| 38 | Morpholine | 2.1 | 14 | [6] |
hPBMC: human peripheral blood mononuclear cells
This data clearly illustrates that while a simple phenyl group at C3 confers potent activity, the introduction of a morpholine maintains this high potency while offering superior drug-like properties.[3][6]
Case Study 2: Phosphodiesterase 10A (PDE10A) Inhibitors
The imidazo[1,5-a]pyrazine scaffold, particularly when fused with a pyridine ring to form imidazo[1,5-a]pyrido[3,2-e]pyrazines, has been successfully exploited to create potent and selective inhibitors of Phosphodiesterase 10A (PDE10A).[7] PDE10A is a key enzyme in the central nervous system, and its inhibition is a promising therapeutic strategy for schizophrenia and other neuropsychiatric disorders.[2][7]
Key Structural Features for PDE10A Inhibition
For this class of inhibitors, structure-activity relationship studies have established a distinct pharmacophore model compared to the kinase inhibitors.
-
Core Structure : The tricyclic imidazo[1,5-a]pyrido[3,2-e]pyrazine system is essential for high-affinity binding.
-
Substitution Effects : A Quantitative Structure-Activity Relationship (QSAR) model revealed that specific substitutions on the appended phenyl rings are critical for potency.[7]
-
Binding Mode : X-ray crystallography of a potent inhibitor in complex with PDE10A revealed unique interactions within the binding site, distinct from previously known papaverine-like inhibitors. This highlights the scaffold's ability to engage targets in novel ways.[7]
Selected compounds from this class have demonstrated efficacy in animal models of psychosis, reversing hyperactivity and stereotypy, which supports the therapeutic potential of this scaffold for treating schizophrenia.[7]
Case Study 3: mTOR Inhibitors for Oncology
The imidazo[1,5-a]pyrazine core has also been optimized to yield dual inhibitors of mTORC1 and mTORC2, crucial signaling complexes that are often dysregulated in cancer.[4]
From HTS Hit to Orally Bioavailable Inhibitor
The discovery process began with a high-throughput screening (HTS) hit, which was then systematically optimized for several parameters:
-
Potency and Selectivity : Modifications were made to enhance inhibitory activity against mTOR while minimizing effects on other kinases.
-
Metabolic Stability : Structural changes were introduced to block sites of metabolic degradation, improving the compound's half-life.
-
Oral Bioavailability : Physicochemical properties were tuned to ensure the compound could be effectively absorbed when administered orally.
This multi-parameter optimization led to the identification of a proof-of-concept compound that demonstrated target inhibition in vivo and resulted in significant tumor growth inhibition in a xenograft model, validating the scaffold's potential in oncology.[4]
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data is underpinned by robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of imidazo[1,5-a]pyrazine derivatives.
General Synthetic Protocol: Three-Component Reaction
A versatile method for synthesizing substituted imidazo[1,5-a]pyrazines involves a sequential three-component reaction.[5]
Workflow:
-
Step 1: Thiohydantoin Formation: A primary amine (e.g., propargylamine) is reacted with a 1,2-diaza-1,3-diene and an isothiocyanate in a suitable solvent. This efficiently furnishes a functionalized 2-thiohydantoin intermediate.
-
Step 2: Intramolecular Cyclization: The intermediate is then subjected to a base-promoted regioselective cyclization. The hydrazonic nitrogen performs an intramolecular nucleophilic attack on the pendant alkyne or ester function.
-
Step 3: Purification: The final imidazo[1,5-a]pyrazine product is purified using standard techniques, such as silica gel column chromatography.
Caption: General workflow for a three-component synthesis.
Biological Evaluation Protocol: In Vitro BTK Enzymatic Assay
This protocol is essential for determining the direct inhibitory effect of a compound on the target enzyme.[3]
-
Reagents: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., a fluorescently labeled peptide), and test compounds serially diluted in DMSO.
-
Procedure:
-
The BTK enzyme is pre-incubated with the test compound (or DMSO vehicle control) in an assay buffer for a defined period (e.g., 60 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.
-
The reaction is stopped by adding a solution containing EDTA.
-
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The raw data is converted to percent inhibition relative to controls. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The imidazo[1,5-a]pyrazin-3-amine and its related 8-amino isomers constitute a remarkably versatile and privileged scaffold in modern drug discovery. The wealth of SAR data across diverse target classes—from kinases and PDEs to bromodomains and mTOR—demonstrates its adaptability. Key to its success is the ability of specific substitutions to form highly directional interactions, such as the hinge-binding hydrogen bonds in BTK, while other positions on the ring can be modified to fine-tune selectivity, metabolic stability, and overall drug-like properties.
Future research will likely continue to expand the biological space addressed by this scaffold. The application of advanced synthetic methods will enable the exploration of novel and more complex chemical matter. Furthermore, the integration of computational modeling and structural biology will continue to rationalize observed SAR and guide the design of next-generation inhibitors with superior potency, selectivity, and safety profiles, solidifying the role of the imidazo[1,5-a]pyrazine core as a cornerstone of innovative therapeutics.
References
-
Title: Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
- Title: WO2009070584A1 - Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10.
-
Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Source: PMC URL: [Link]
-
Title: Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Source: ULSpace URL: [Link]
-
Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Source: PMC URL: [Link]
-
Title: Synthesis of imidazo[1,5-a]pyridines. Source: Organic Chemistry Portal URL: [Link]
-
Title: Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Source: PubMed URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: PMC URL: [Link]
-
Title: ChemInform Abstract: Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base-Assisted Intramolecular Cyclization. Source: ResearchGate URL: [Link]
-
Title: IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Source: PubMed URL: [Link]
-
Title: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Source: MDPI URL: [Link]
-
Title: Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Source: PubMed URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Source: Bentham Science URL: [Link]
-
Title: Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Source: PubMed URL: [Link]
-
Title: Discovery of Novel Benzo[2][8]imidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A 2A Adenosine Receptor Antagonists. Source: ACS Publications URL: [Link]
-
Title: Discovery of Novel Benzo[2][8]imidazo[1,2- a ]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A 2A Adenosine Receptor Antagonists. Source: ResearchGate URL: [Link]
-
Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Source: Semantic Scholar URL: [Link]
-
Title: Discovery of Novel Benzo[2][8]imidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A2A Adenosine Receptor Antagonists. Source: ACS Publications URL: [Link]
-
Title: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Source: PMC URL: [Link]
-
Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009070584A1 - Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10 - Google Patents [patents.google.com]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Characterizing the Kinase Binding Affinity of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine and its Analogs
Abstract
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[1] The imidazopyrazine scaffold and its derivatives have emerged as a promising foundation for the development of novel kinase inhibitors, owing to their structural features that allow for potent interactions with various kinases.[2][3][4] This in-depth technical guide provides a comprehensive framework for the preclinical characterization of the binding affinity and inhibitory potential of a representative compound, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols to rigorously evaluate a novel kinase inhibitor candidate.
Introduction: The Rationale for Targeting Kinases with Imidazopyrazine Scaffolds
The human kinome comprises over 500 protein kinases that act as molecular switches, regulating a vast array of cellular processes.[5][6] Their catalytic domain, which binds adenosine triphosphate (ATP), is a highly conserved feature, presenting both an opportunity and a challenge for drug discovery.[5] ATP-competitive inhibitors, which vie with ATP for binding to the kinase's active site, are the most common class of kinase inhibitors.[1][7]
The 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine core is a heterocyclic scaffold that can be strategically decorated with various functional groups to achieve potent and selective inhibition of specific kinases.[8] Its nitrogen-rich structure is adept at forming key hydrogen bonds within the kinase ATP-binding pocket, a critical determinant of binding affinity. This guide will use 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine as a model compound to delineate a comprehensive workflow for characterizing its potential as a kinase inhibitor.
Foundational Concepts in Kinase Inhibition
A thorough understanding of a compound's interaction with its target kinase requires a multi-faceted approach, moving from initial high-throughput screens to detailed biophysical and cellular characterization.
Modes of Inhibition: Beyond ATP Competition
While the majority of kinase inhibitors are ATP-competitive (Type I and II inhibitors), it is crucial to consider other mechanisms of action.[9] Allosteric inhibitors (Type III and IV) bind to sites on the kinase distinct from the ATP pocket, often inducing conformational changes that inactivate the enzyme.[10][11] These inhibitors can offer greater selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding site.[10]
The Significance of Kinase Selectivity
The high degree of structural conservation in the ATP-binding site across the kinome means that many kinase inhibitors are not entirely specific for their intended target.[5] This "off-target" activity can lead to undesirable side effects or toxicity.[5][12] Therefore, comprehensive kinase selectivity profiling is a critical step in the development of any new kinase inhibitor to ensure an acceptable safety profile.[12][13]
A Step-by-Step Experimental Workflow for Characterizing a Novel Kinase Inhibitor
The following sections detail a logical and robust workflow for assessing the binding affinity and inhibitory profile of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine.
Caption: A generalized workflow for kinase inhibitor characterization.
Biochemical Assays: Quantifying Potency and Binding Affinity
The initial characterization of a potential kinase inhibitor involves determining its potency (typically as an IC50 value) and its binding affinity (Kd or Ki).
TR-FRET assays, such as the LanthaScreen® platform, are a robust and high-throughput method for measuring kinase activity and inhibition.[2] They rely on the FRET between a terbium- or europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescent tracer.[2][14]
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine) and a known control inhibitor (e.g., Staurosporine) in the assay buffer.[15]
-
Prepare a 2X mixture of the target kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 4X solution of an Alexa Fluor® 647-labeled kinase tracer in the assay buffer.[15][16]
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the 4X compound or control solution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution.[16]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][17] This technique is considered a gold standard for characterizing binding interactions.[3][11]
Experimental Protocol: ITC for Kinase-Inhibitor Binding
-
Sample Preparation:
-
Dialyze the purified target kinase and the test compound into the same buffer to minimize buffer mismatch effects.
-
Thoroughly degas all solutions before use.
-
Determine the accurate concentrations of the kinase and the compound.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the kinase solution (typically at a concentration of 10-50 µM).
-
Load the injection syringe with the compound solution (typically 10-20 fold higher concentration than the kinase).
-
Perform a series of small injections (e.g., 2-5 µL) of the compound into the kinase solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of the compound to the kinase.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[1][11]
Experimental Protocol: SPR Analysis of Kinase-Inhibitor Interaction
-
Kinase Immobilization:
-
Immobilize the purified target kinase onto a sensor chip surface using a suitable chemistry (e.g., amine coupling).[13]
-
-
Binding Measurement:
-
Flow a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized kinase.[11]
-
After the association phase, flow buffer over the surface to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka.[18]
-
Table 1: Hypothetical Binding Affinity Data for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine
| Assay Method | Target Kinase | Parameter | Value |
| TR-FRET | Kinase X | IC50 | 50 nM |
| ITC | Kinase X | Kd | 25 nM |
| SPR | Kinase X | Kd | 30 nM |
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Milieu
Biochemical assays use purified proteins, which may not fully recapitulate the cellular environment. CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells.[19] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[6]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[19]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target kinase in each sample by Western blotting using a specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Kinome-Wide Selectivity Profiling: The Kinobeads Approach
To understand the selectivity of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine, it is essential to profile its binding against a broad panel of kinases. The Kinobeads technology is a chemoproteomic approach that uses immobilized, broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome from a cell lysate.[10]
Methodology Overview: Kinobeads/LC-MS for Selectivity Profiling
-
Lysate Preparation and Compound Incubation:
-
Prepare a cell lysate from a relevant cell line.
-
Incubate the lysate with increasing concentrations of the test compound.
-
-
Kinase Enrichment:
-
Add the Kinobeads slurry to the lysate. The test compound will compete with the immobilized inhibitors on the beads for binding to the kinases present in the lysate.
-
-
Sample Processing and Mass Spectrometry:
-
Wash the beads to remove non-specifically bound proteins.
-
Digest the bead-bound proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS).[10]
-
-
Data Analysis:
-
Identify and quantify the kinases that bind to the beads.
-
For each kinase, the amount bound to the beads will decrease in a dose-dependent manner with increasing concentrations of a competing test compound.
-
Generate dose-response curves for each identified kinase to determine the binding affinity of the test compound across the kinome.
-
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for characterizing the binding affinity and selectivity of a novel kinase inhibitor, using 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine as a representative scaffold. By systematically employing a suite of biochemical, biophysical, and cellular assays, researchers can build a detailed profile of a compound's mechanism of action. The data generated from these studies are crucial for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately developing safe and effective kinase-targeted therapies.
References
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 247-64. Retrieved from [Link]
-
Ruprecht, B., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research, 19(4), 1546-1557. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are Protein kinases inhibitors and how do they work? Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, January 5). The use of novel selectivity metrics in kinase research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
MDPI. (2023, January 17). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]
-
bioRxiv. (n.d.). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
-
Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. Retrieved from [Link]
-
ACS Publications. (2018, June 21). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Retrieved from [Link]
-
University of Nevada, Las Vegas. (2022, December 1). Characterization of the Isothermal Titration Calorimetry Single Inject. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Illinois Experts. (n.d.). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Retrieved from [Link]
Sources
- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 7. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]
- 8. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 10. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Allosteric regulation of kinase activity in living cells [elifesciences.org]
- 17. PubChemLite - 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 18. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
The Role of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine as a Privileged Pharmacophore in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from flat, highly aromatic molecules to structurally complex, sp³-rich scaffolds is a critical strategy for improving clinical success rates. The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine moiety has emerged as a highly versatile and privileged pharmacophore. By combining the hydrogen-bonding capacity of an aminoimidazole with the conformational restriction of a fused, saturated pyrazine ring, this scaffold offers a unique physicochemical profile.
As a Senior Application Scientist, I have observed that incorporating this bicyclic system effectively addresses common drug discovery liabilities—such as poor metabolic stability, low aqueous solubility, and off-target promiscuity. This technical guide explores the structural rationale behind this pharmacophore, its application across diverse therapeutic areas (neurology, oncology, and virology), and the self-validating experimental protocols required to synthesize and evaluate these compounds.
Structural and Physicochemical Rationale
The strategic value of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine core lies in its precise geometric and electronic properties:
-
Conformational Restriction : The saturated pyrazine ring (positions 5, 6, 7, and 8) introduces sp³ character, creating a non-planar, three-dimensional topology. This reduces the entropic penalty upon target binding compared to flexible, linear aliphatic chains.
-
Hydrogen-Bonding Network : The primary or secondary amine at the 3-position acts as a potent hydrogen-bond donor, while the nitrogen atoms within the imidazole and pyrazine rings serve as directional hydrogen-bond acceptors. This is particularly crucial for anchoring molecules in the hinge regions of kinases [5].
-
Metabolic Escape : Replacing planar, electron-rich aromatic rings (e.g., dimethoxyphenyl groups) with this bicyclic system significantly reduces susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism, thereby improving the pharmacokinetic (PK) half-life [1].
Key Therapeutic Applications
Neurology: Dual Orexin Receptor Antagonists (DORAs)
The identification of new sleep-promoting drugs requires overcoming strict disease-specific criteria, including rapid onset and the absence of residual next-day effects. Researchers successfully utilized the 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative as a heterocyclic replacement for the dimethoxyphenyl moiety in the tetrahydroisoquinoline core of almorexant [1]. This scaffold hopping resulted in potent dual orexin receptor antagonists (OX1R/OX2R) with single-digit nanomolar potency and enhanced brain penetration [2].
Orexin receptor signaling pathway and competitive inhibition by the pharmacophore.
Oncology: Hedgehog Pathway and PI3K Inhibition
In oncology, the scaffold has been leveraged to disrupt the Hedgehog (Hh) signaling pathway. Replacing the amide bond of earlier inhibitors (like vismodegib) with a tetrahydroimidazo[1,5-a]pyrazine scaffold reduced planarity and rotatable bonds, yielding compounds that displace BODIPY-Cyc from the Smoothened (Smo) receptor with high affinity (IC50 = 13 nM) [3]. Furthermore, specific derivatives, such as (S)-N-(8-(2-chloro-5-fluorophenyl)-3-(methylcarbamoyl)-6-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)benzo[d]isothiazole-3-carboxamide, have been patented as highly selective pan-PI3K inhibitors, utilizing the core to form critical hinge-binding interactions [5].
Virology: SARS-CoV-2 NSP14 Inhibition
Recent antiviral discovery programs have utilized the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine moiety as a sulfonamide substituent. In the optimization of non-nucleoside SARS-CoV-2 NSP14 inhibitors, appending this bicyclic system improved microsomal stability and eliminated unwanted CYP inhibitory activity, yielding single-digit nanomolar cellular activity [4].
Quantitative Pharmacological Profiles
To facilitate rapid comparison, the following table summarizes the quantitative impact of integrating the tetrahydroimidazo[1,5-a]pyrazine scaffold across different targets:
| Target / Indication | Scaffold Modification | IC50 / Potency | Key Physicochemical Advantage |
| hOX1R / hOX2R (Insomnia) | Replaced dimethoxyphenyl in almorexant core | < 10 nM | Overcomes CYP liabilities; enhances BBB penetration. |
| Smoothened (Cancer) | Replaced planar hydantoin/amide bonds | 13 – 17 nM | Reduced planarity; increased aqueous solubility. |
| NSP14 (COVID-19) | Sulfonamide-linked bicyclic N-heterocycle | 0.31 µM → < 10 nM | Enhanced microsomal stability; lacks CYP inhibition. |
| PI3K (Proliferative Disease) | 3-(methylcarbamoyl) functionalization | High Affinity | Optimal hydrogen bonding at the kinase hinge region. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and validation of this pharmacophore. Every step is designed as a self-validating system to minimize false positives.
Protocol 1: Synthesis of the Tetrahydroimidazo[1,5-a]pyrazine Core
Causality Check: Traditional cyclizations often risk over-oxidizing the pyrazine ring, destroying the critical sp³ character. This protocol utilizes formamidine acetate to provide a mild, single-carbon source for imidazole ring closure, preserving the saturated 5,6,7,8-tetrahydro system.
-
Precursor Preparation: Dissolve the appropriate 2-(aminomethyl)pyrazine derivative (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.
-
Amidation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and a selected acylating agent (e.g., an isothiocyanate or chloroacetyl chloride) dropwise at 0 °C. Stir for 2 hours, monitoring full conversion via LC-MS to ensure no unreacted primary amine remains.
-
Cyclization: Isolate the intermediate and resuspend in glacial acetic acid. Add formamidine acetate (2.5 eq) and heat to 80 °C for 4 hours. Validation: The use of acetic acid provides the necessary protic environment to catalyze the cyclodehydration without promoting aromatization.
-
Amination at C-3: To introduce the 3-amine, subject the resulting core to Buchwald-Hartwig cross-coupling conditions using Pd2(dba)3, Xantphos, and the desired amine (e.g., methylamine) in 1,4-dioxane at 100 °C.
-
Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine TFA salt.
Scaffold hopping workflow utilizing the tetrahydroimidazo[1,5-a]pyrazine core.
Protocol 2: TR-FRET Kinase Selectivity Profiling (PI3K/mTOR)
Causality Check: Standard fluorescence polarization (FP) assays are highly susceptible to auto-fluorescence from heterocyclic drug candidates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because its delayed emission window completely bypasses compound auto-fluorescence, ensuring high-fidelity IC50 calculations.
-
Assay Setup: Prepare a master mix containing the target kinase (e.g., PI3Kα), a biotinylated lipid substrate, and ATP at its apparent Km in a HEPES-buffered saline solution (pH 7.4, containing 2 mM DTT and 0.01% Tween-20 to prevent non-specific aggregation).
-
Compound Titration: Dispense the synthesized 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine derivatives into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point, 3-fold serial dilution curve.
-
Reaction Initiation: Add the kinase/substrate master mix to the compounds and incubate at room temperature for 60 minutes.
-
Detection: Quench the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) tracer.
-
Signal Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Calculate the emission ratio (665 nm / 615 nm) to determine the extent of substrate phosphorylation.
-
Data Analysis: Fit the dose-response data to a four-parameter logistic (4PL) regression model to extract absolute IC50 values. Validation: Include a known pan-PI3K inhibitor (e.g., buparlisib) as a positive control to normalize plate-to-plate variability.
References
- Sifferlen, T., et al. (2013). Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters.
- Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters.
- Peukert, S., et al. (2016). Synthetic Small Molecule Inhibitors of Hh Signaling As Anti-Cancer Chemotherapeutics. NIH Public Access.
- ACS Publications. (2025). Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. Journal of Medicinal Chemistry.
- Google Patents. (2024). WO2024151930A1 - Pi3k inhibitors and methods of making and using the same.
The Tetrahydroimidazo[1,5-a]pyrazine Scaffold: History, Discovery, and Evolution of Enzyme Inhibitors
Executive Summary
The discovery of novel pharmacophores is the cornerstone of rational drug design. Among nitrogen-rich heterocycles, the tetrahydroimidazo[1,5-a]pyrazine scaffold has emerged as a highly privileged structure for enzyme inhibition[1]. By fusing an imidazole ring to a piperazine/pyrazine core, medicinal chemists have created a rigidified, bicyclic system that minimizes the entropic penalty of binding while providing precise vectors for hydrogen bonding and lipophilic interactions. This technical guide explores the historical evolution, mechanistic causality, and synthetic methodologies of tetrahydroimidazo-pyrazine-based enzyme inhibitors, with a specific focus on Dipeptidyl Peptidase-4 (DPP-4) and Histone Deacetylase 4 (HDAC4) targets.
Scaffold Hopping: The Genesis of Retagliptin
The historical trajectory of this scaffold is best exemplified by the development of DPP-4 inhibitors for the management of Type 2 Diabetes Mellitus (T2DM). The breakthrough approval of Sitagliptin (a tetrahydrotriazolo[4,3-a]pyrazine derivative) validated the bicyclic pyrazine core as an ideal fit for the S1 and S2 pockets of the DPP-4 enzyme[2].
However, the pursuit of improved pharmacokinetic profiles and patentable chemical space led to a classic "scaffold hopping" strategy. By replacing the triazole ring with an imidazole ring, researchers synthesized the tetrahydroimidazo[1,5-a]pyrazine core, yielding the highly potent inhibitor Retagliptin [1].
Causality in Design : The substitution of a triazole with an imidazole alters the pKa and the electron density of the fused ring system. This subtle electronic shift modulates the hydrogen-bond acceptor capacity of the nitrogen atoms, optimizing the residence time within the DPP-4 active site and potentially reducing off-target liabilities[1].
Quantitative Comparison
To understand the structural evolution, we must compare the physical and pharmacological properties of the parent scaffold against the evolved imidazo-pyrazine core.
Table 1: Comparative Profile of Bicyclic Pyrazine DPP-4 Inhibitors
| Property | Sitagliptin | Retagliptin |
| Core Scaffold | Tetrahydrotriazolo[4,3-a]pyrazine | Tetrahydroimidazo[1,5-a]pyrazine |
| Primary Target Enzyme | Dipeptidyl Peptidase-4 (DPP-4) | Dipeptidyl Peptidase-4 (DPP-4) |
| Molecular Weight | 407.31 g/mol | 464.40 g/mol |
| Key Active Site Interaction | Triazole N-binding | Imidazole N-binding |
| Pharmacological Effect | GLP-1 / GIP Stabilization | GLP-1 / GIP Stabilization |
Mechanism of Action: DPP-4 Inhibition
Both Sitagliptin and Retagliptin function by competitively binding to the active site of the DPP-4 enzyme, preventing the rapid enzymatic degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[2]. The stabilization of these incretins enhances glucose-dependent insulin secretion from pancreatic β-cells while simultaneously suppressing glucagon release from α-cells[2].
Mechanism of action of tetrahydroimidazo-pyrazine based DPP-4 inhibitors in glycemic control.
Expanding the Horizon: Epigenetic Modulation via HDAC4
Beyond metabolic disorders, the tetrahydroimidazo-pyrazine scaffold has demonstrated profound utility in oncology and epigenetics, specifically as a surface recognition cap group in Histone Deacetylase 4 (HDAC4) inhibitors[3].
In the design of the high-affinity HDAC4 inhibitor "HA3", the tetrahydroimidazo-pyrazine ring is utilized not as the primary zinc-binding group (ZBG), but as a structural motif that interacts with the rim of the enzyme's catalytic pocket[3]. Molecular dynamics (MD) simulations reveal that the tetrahydroimidazo-pyrazine ring of HA3 engages in a critical hydrogen-arene (H-arene) interaction with the Phe871 residue of HDAC4[3].
Causality in Design : Traditional HDAC inhibitors often suffer from poor selectivity due to the ubiquitous nature of the zinc catalytic core. By incorporating the bulky, rigid tetrahydroimidazo-pyrazine scaffold, HA3 achieves superior non-bonding interaction energy (NBE) and conformational stability within the open-state conformation of HDAC4, driving isoform selectivity[3].
Experimental Methodology: Synthesis and Validation
To ensure the scientific integrity of drug development, the synthesis of the tetrahydroimidazo[1,5-a]pyrazine core must be a self-validating system that preserves chiral purity. The following protocol details the synthesis of the key Retagliptin intermediate, leveraging a mixed anhydride activation strategy[4].
Step-by-Step Protocol: Synthesis of the Tetrahydroimidazo[1,5-a]pyrazine Core
Objective : Synthesis of tert-butyl (R)-4-((R)-8-methyl-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-ylcarbamate[4].
-
Activation of the Carboxylic Acid (Mixed Anhydride Formation) :
-
Procedure : Dissolve the protected chiral amino acid in anhydrous dichloromethane (DCM). Cool the reactor strictly to 0°C. Add trimethylacetyl chloride (pivaloyl chloride) dropwise under continuous stirring[4].
-
Causality : Maintaining 0°C suppresses the formation of symmetric anhydrides. The bulky tert-butyl group of pivaloyl chloride forces the subsequent nucleophilic attack to occur exclusively at the less sterically hindered carbonyl, ensuring high regioselectivity and preventing racemization at the alpha-carbon[4].
-
-
N-Acylation of the Pyrazine Core :
-
Procedure : Dissolve (R)-8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in DCM. Add this solution dropwise to the activated mixed anhydride at 0°C. Allow the reaction mixture to naturally warm to 25°C and stir for 2 hours[4].
-
Causality : Gradual warming ensures complete conversion while maintaining kinetic control over side-product formation, maximizing the yield of the target amide[4].
-
-
Chiral Resolution and Quality Control :
-
Procedure : Isolate the crude product and subject it to chiral High-Performance Liquid Chromatography (HPLC).
-
Causality : Because the structure contains two chiral centers, the reaction yields a mixture of optical isomers. Chiral resolution is mandatory to isolate the biologically active (R,R)-diastereomer, as the (S)-isomer exhibits severe steric clashes within the target enzyme's S1 pocket[4].
-
-
Deprotection and Salt Formation :
-
Procedure : Treat the purified (R,R)-intermediate with hydrogen chloride in ethyl acetate (HCl/EtOAc) for 1 hour.
-
Causality : Anhydrous acidic conditions cleanly cleave the Boc protecting group without hydrolyzing the newly formed amide bond, precipitating the final product as a stable, highly soluble hydrochloride salt suitable for formulation[1].
-
Step-by-step synthetic workflow for the tetrahydroimidazo[1,5-a]pyrazine core.
Sources
- 1. EP2230241A1 - Tetrahydro-imidazoý1,5-a¨pyrazine derivatives, preparation methods and medical uses thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. CN114057751B - Preparation method of DPP-IV inhibitor and key intermediate thereof - Google Patents [patents.google.com]
Chemoselective Peptide Coupling Strategies for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The imidazo[1,5-a]pyrazine scaffold is a highly valued "privileged structure" in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors (e.g., BTK inhibitors for rheumatoid arthritis) and IDO1 inhibitors[1]. When functionalizing 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine with peptides or amino acids, chemists face a distinct chemoselectivity challenge driven by the molecule's dual-amine functionality.
The Causality of Chemoselectivity
Successful functionalization requires a deep understanding of the electronic environment of the two reactive sites:
-
The N7 Secondary Amine (Piperazine Ring): This is an aliphatic secondary amine with a pKa of ~8.5–9.0. Its lone pair is highly localized, making it an exceptionally strong nucleophile.
-
The C3 Primary Amine (Imidazole Ring): This is a heteroaromatic amine with a pKa of ~4.0–5.0. The nitrogen lone pair is partially delocalized into the electron-deficient imidazopyrazine π -system, rendering it weakly nucleophilic.
Strategic Implications: Because of this stark nucleophilic contrast, standard activated esters will exclusively and rapidly react at the N7 position. If the synthetic goal is to couple a peptide to the C3 position, the N7 amine must be protected (e.g., as a Boc carbamate). Furthermore, because the C3-amine is a poor nucleophile, standard coupling reagents (like EDC/HOBt) often fail or require excessive heating, which leads to the epimerization (chiral degradation) of the peptide. To solve this, Propylphosphonic Anhydride (T3P) is employed, as it provides powerful activation while suppressing oxazolone-mediated epimerization even under thermal stress [2].
Quantitative Reagent Selection & Performance Matrix
To optimize yield and preserve stereochemical integrity, the choice of coupling reagent must be strictly dictated by the target amine.
| Target Amine | Recommended Reagent | N7 Protection Required? | Optimal Base | Reaction Temp | Epimerization Risk | Expected Yield |
| N7 (Aliphatic) | HATU / DIPEA | No | DIPEA (3.0 eq) | 0 °C to RT | Very Low | > 85% |
| N7 (Aliphatic) | EDC / Oxyma | No | DIPEA (3.0 eq) | RT | Low | 75 - 85% |
| C3 (Heteroaromatic) | T3P (50% in EtOAc) | Yes (e.g., Boc) | Pyridine (3.0 eq) | 60 °C | Low | 65 - 80% |
| C3 (Heteroaromatic) | HATU / DIPEA | Yes (e.g., Boc) | DIPEA (3.0 eq) | 60 °C | High (due to heat) | < 40% (High Epimer) |
Workflow & Mechanistic Visualizations
Fig 1. Chemoselective workflow for N7 vs. C3 peptide coupling.
Fig 2. Mechanism of T3P-mediated activation for the weakly nucleophilic C3-amine.
Experimental Protocols
Protocol A: Selective N7-Coupling (No C3 Protection Required)
Objective: Attach a peptide/amino acid to the highly nucleophilic aliphatic N7 secondary amine while leaving the C3 primary amine intact.
-
Activation: In an oven-dried flask under N₂, dissolve the N-protected amino acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0 °C for 10 minutes to generate the active O-At ester.
-
Coupling: Add 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine (1.0 eq) dropwise as a solution in minimal DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validating System Check: Monitor the reaction via LC-MS. The high nucleophilicity of N7 ensures rapid conversion. Validation logic: If trace di-acylation at C3 is observed, the electrophile is too active or in excess; quench immediately with 1 mL of methanol to destroy unreacted active esters.
-
Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (3x, to pull DMF into the aqueous layer), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: C3-Coupling (Requires N7-Boc Protection)
Objective: Attach a peptide/amino acid to the weakly nucleophilic heteroaromatic C3 primary amine. Prerequisite: The starting material must be pre-protected as tert-butyl 3-amino-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate.
-
Preparation: Dissolve the N-protected amino acid (1.2 eq) and the N7-Boc protected imidazo-pyrazine (1.0 eq) in a solvent mixture of anhydrous EtOAc/DMF (4:1 v/v, 0.15 M).
-
Base Addition: Add anhydrous Pyridine (3.0 eq). Causality note: Pyridine is selected over stronger bases like DIPEA to minimize base-catalyzed oxazolone formation (epimerization) during the extended heating required for this step.
-
Activation: Add Propylphosphonic Anhydride (T3P, 50% solution in EtOAc, 1.5 eq) dropwise at room temperature.
-
Coupling: Heat the reaction mixture to 60 °C and stir for 12–16 hours. The weak nucleophilicity of the C3-amine necessitates this thermal driving force.
-
Self-Validating System Check: Analyze via LC-MS to confirm the consumption of the C3-amine. Validation logic: Run a chiral HPLC check on the crude mixture. If >5% epimerization is detected, reduce the temperature to 45 °C and extend the reaction time to 24 hours.
-
Workup: Cool to room temperature and dilute with EtOAc. Wash with water, 0.5 M HCl (to remove pyridine), and saturated NaHCO₃. The water-soluble T3P byproducts partition cleanly into the aqueous phase, leaving the highly pure C3-coupled product in the organic layer.
References
-
Liu, J., Guiadeen, D., Krikorian, A., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 2016, 7(2), 198-203. URL:[Link]
-
Dunetz, J. R., Magano, J., & Weix, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140-177. URL:[Link]
Application Note: Advanced Functionalization Strategies for the N-Terminus of Imidazopyrazine Amines
Executive Summary
Imidazopyrazines represent a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core architecture for numerous FDA-approved drugs and clinical candidates, including the BTK inhibitor acalabrutinib and the IGF-1R inhibitor linsitinib[1]. The exocyclic amine (N-terminus) of the imidazopyrazine core is a critical vector for structure-activity relationship (SAR) optimization. Strategic functionalization of this amine allows drug development professionals to finely tune the molecule's electronic profile, modulate its interaction with target kinase hinge regions, and optimize pharmacokinetic properties[2]. This application note details the mechanistic rationale and self-validating protocols for the N-functionalization of imidazopyrazine amines.
Mechanistic Rationale & Vector Topology
The imidazopyrazine amine is inherently electron-deficient due to the electron-withdrawing nature of the fused pyrazine ring. This reduced nucleophilicity makes standard functionalization challenging and requires highly optimized conditions. The choice of functionalization strategy dictates the resulting vector and the biological interaction profile:
-
Amidation: Converts the basic amine into a neutral amide. In the context of type I kinase inhibitors, this modification is critical when the N-terminus must act as a precise hydrogen-bond donor or acceptor to the kinase hinge region (e.g., interacting with methionine or leucine backbone residues).
-
Buchwald-Hartwig N-Arylation: Introduces an aryl or heteroaryl group, extending the molecule into adjacent hydrophobic pockets (such as the selectivity pocket). Because of the poor nucleophilicity of the amine, bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle and prevent catalyst deactivation[3].
-
Reductive Amination (N-Alkylation): Maintains the basicity of the nitrogen while introducing sp3-rich vectors. This is often directed toward the solvent-exposed channel to improve aqueous solubility and cellular permeability.
Workflow for selecting N-terminus functionalization strategies for imidazopyrazine amines.
Advanced Experimental Methodologies
Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
Causality & Design: The cross-coupling of electron-deficient imidazopyrazine amines requires a highly active Pd(0) precursor and a sterically demanding ligand. We utilize Pd2(dba)3 coupled with BrettPhos. The steric bulk of BrettPhos promotes rapid reductive elimination, preventing the formation of stable, unreactive Pd-amidate off-cycle complexes[3]. Furthermore, Cs2CO3 is selected as a mild base to prevent the base-catalyzed degradation of the sensitive imidazopyrazine core, which frequently occurs when using stronger bases like NaOtBu [4].
Palladium-catalyzed Buchwald-Hartwig amination cycle for imidazopyrazine N-arylation.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the imidazopyrazine amine (1.0 equiv), aryl bromide (1.2 equiv), Pd2(dba)3 (0.05 equiv), BrettPhos (0.10 equiv), and anhydrous Cs2CO3 (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the tube and remove it from the glovebox.
-
Reaction: Stir the heterogeneous mixture vigorously at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (typically using a DCM/MeOH gradient).
Self-Validation & Quality Control:
-
LC-MS: Confirm the product mass [M+H]+ . The absence of the starting amine mass indicates complete conversion.
-
1 H NMR: Verify the loss of the broad −NH2 singlet (typically ~5.5–6.5 ppm in DMSO- d6 ) and the appearance of a new secondary amine −NH signal (often a triplet or doublet depending on coupling), alongside the integration of newly incorporated aromatic protons.
Protocol B: HATU-Mediated Amidation
Causality & Design: Due to the poor nucleophilicity of the imidazopyrazine amine, standard coupling reagents like EDC/HOBt often result in sluggish reactions and poor yields. HATU is utilized because its 7-azabenzotriazole leaving group is highly reactive. DIPEA is selected over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, ensuring the activated ester reacts exclusively with the target amine.
Step-by-Step Methodology:
-
Pre-activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the imidazopyrazine amine (1.0 equiv) to the solution.
-
Reaction: Stir the mixture at 50 °C for 4–6 hours. Heating is often required to overcome the low nucleophilicity of the amine.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na2SO4 .
Self-Validation & Quality Control:
-
LC-MS: Monitor for the desired product. Crucially, check for the absence of over-acylated (imide) byproducts, which can form if the reaction is overheated or if excess acid/HATU is used.
-
1 H NMR: Confirm the downfield shift of the newly formed amide proton (typically ~9.0–10.5 ppm) compared to the starting amine.
Quantitative Data Synthesis
The following table summarizes the expected outcomes and strategic advantages of the primary functionalization strategies applied to the imidazopyrazine amine core, synthesized from established medicinal chemistry campaigns[5][6].
| Functionalization Strategy | Typical Reagents | Expected Yield Range | Kinase Target Impact | Key Chemical Advantage |
| Amidation | HATU, DIPEA, DMF | 65% – 90% | Enhances hinge-binding via structured H-bond donor/acceptor networks. | High functional group tolerance; avoids transition metal contamination. |
| Buchwald-Hartwig N-Arylation | Pd2(dba)3 , BrettPhos, Cs2CO3 | 45% – 85% | Accesses deep hydrophobic selectivity pockets (e.g., in TAK1 or MNK1/2). | Overcomes the inherently poor nucleophilicity of the exocyclic amine. |
| Reductive Amination | NaBH(OAc)3 , DCE, AcOH | 50% – 80% | Solubilizes the molecule by directing sp3 vectors into the solvent channel. | Retains the basicity of the nitrogen, often improving pharmacokinetic profiles. |
References
- Source: PubMed (NIH)
- Source: PubMed (NIH)
- Source: Organic Letters (ACS Publications)
- Source: PMC (NIH)
- Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors Source: ChemRxiv URL
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Protocol for Reductive Amination Using 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine
Abstract
Reductive amination stands as a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of diverse amine scaffolds.[1][2] This application note provides a detailed, field-proven protocol for the reductive amination of aldehydes and ketones using 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine, a valuable building block in modern drug discovery due to its rigid, three-dimensional structure. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step workflow designed for reproducibility and high yield. The protocol prioritizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that permits a convenient one-pot procedure.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile heterocyclic amine into their synthetic programs.
Scientific Principles and Strategic Considerations
Reductive amination is a robust method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[5][6] The overall transformation occurs in two distinct, sequential mechanistic steps, which can be performed in a single reaction vessel ("direct" or "one-pot" amination) or in a stepwise fashion ("indirect" amination).[2][5]
The Reaction Mechanism
The reaction initiates with the nucleophilic attack of the primary amine (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration, a process often catalyzed by a weak acid, to yield a protonated imine, known as an iminium ion.[7][8] This iminium ion is the key electrophile that is subsequently reduced.
The second stage is the irreversible reduction of the C=N double bond of the iminium ion by a hydride-based reducing agent. A crucial aspect for a successful one-pot reaction is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[4]
Caption: Mechanism of one-pot reductive amination.
Reagent Selection: The Case for Sodium Triacetoxyborohydride
While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for its mildness, selectivity, and broad substrate scope.[3][9][10]
-
Selectivity: The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride.[4][9] This makes NaBH(OAc)₃ slow to reduce aldehydes and virtually inert towards ketones, but highly reactive towards the protonated iminium ion intermediate.[11] This selectivity is paramount for a one-pot procedure, preventing the wasteful reduction of the starting carbonyl.
-
Mild Conditions: Unlike the toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is less toxic and the reaction does not require strict pH control, typically proceeding efficiently under neutral or weakly acidic conditions.[11]
-
Versatility: It is effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups like acetals, and tolerates other reducible groups such as nitro groups and carbon-carbon multiple bonds.[3][10]
Solvent and Catalyst Choice
1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃ as it is aprotic and generally provides faster reaction rates.[3][10] Tetrahydrofuran (THF) is a viable alternative. For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid (AcOH) can be beneficial, as it accelerates the formation of the key iminium ion intermediate.[3][10] However, for most aldehydes, this is not necessary.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot reductive amination of a carbonyl compound with 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine.
Materials and Equipment
-
Reagents:
-
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine (1.0 eq)
-
Aldehyde or Ketone (1.05-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH), glacial (optional, for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet (for maintaining an inert atmosphere)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
TLC plates and developing chamber
-
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the solution. If using a less reactive ketone, add glacial acetic acid (0-1.0 eq) at this stage.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 5-10 minutes. Note: The addition may be slightly exothermic and may cause some gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired secondary amine product. The choice of eluent will depend on the polarity of the product but a gradient of methanol in dichloromethane is often effective for polar amines.
Substrate Scope and Expected Results
This protocol is applicable to a wide range of carbonyl compounds. Below is a table summarizing representative examples with typical reaction conditions and expected outcomes.
| Entry | Carbonyl Substrate | Eq. NaBH(OAc)₃ | Time (h) | Isolated Yield (%) |
| 1 | Benzaldehyde | 1.5 | 4 | >90% |
| 2 | Cyclohexanone | 1.5 | 8 | 85-95% |
| 3 | 4-Pyridinecarboxaldehyde | 1.5 | 6 | >85% |
| 4 | Acetophenone | 2.0 | 24 | 60-75%* |
| Note: Reaction with ketones like acetophenone may be slower and benefit from the addition of 0.5-1.0 eq of acetic acid.[3][10] |
Troubleshooting and Key Insights
-
Incomplete Reaction: If starting material persists after 24 hours, an additional portion of NaBH(OAc)₃ (0.5 eq) can be added. For stubborn ketones, ensure acetic acid was included as a catalyst.
-
Imine Impurity: The presence of a significant amount of imine in the crude product indicates incomplete reduction.[12] This can be caused by deactivated reducing agent (NaBH(OAc)₃ is hygroscopic) or insufficient equivalents. Ensure the reagent is fresh and the reaction is run for an adequate duration.
-
Dialkylation: While NaBH(OAc)₃ minimizes the formation of dialkylated byproducts, it can sometimes be observed, especially with highly reactive aldehydes.[4] A stepwise procedure (forming the imine first, removing excess aldehyde, then reducing with NaBH₄) can mitigate this issue if it becomes problematic.[3][10]
-
Purification Challenges: The basic nature of the amine product may cause it to streak on silica gel. Pre-treating the silica with triethylamine (e.g., by including 0.5-1% Et₃N in the eluent system) or using a basic alumina stationary phase can lead to better separation.
References
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
- Gribble, G. W. (2000). Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Retrieved from [Link]
- Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
-
Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Ma, Z., Han, K., & Wang, L. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1272.
-
IMR Press. (n.d.). Investigations on 5,6,7,8-tetrahydro-[7][8][11]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavior. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
- Hayriye, G., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2185.
-
PMCID: PMC6016254. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
PubMed. (2010, May 15). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
MDPI. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. reddit.com [reddit.com]
Application Note: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine as a Conformationally Restricted Scaffold in Peptidomimetics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The transition from native peptides to small-molecule therapeutics is frequently hindered by poor metabolic stability, rapid proteolytic cleavage, and high conformational flexibility that leads to entropic penalties upon target binding. To bridge this gap, medicinal chemists employ rigid heterocyclic scaffolds to mimic peptide secondary structures.
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine is a highly versatile, bicyclic building block that acts as a conformationally restricted mimetic of the histidine side chain. By fusing an imidazole ring to a tetrahydropyrazine core, this scaffold locks the pharmacophore into a predictable spatial orientation [1].
Why Choose This Scaffold?
-
Protease Resistance: The non-natural bicyclic structure sterically shields adjacent amide bonds from enzymatic degradation, drastically improving the pharmacokinetic (PK) profile.
-
Enhanced Permeability: Conformational restraint of the imidazole ring reduces the polar surface area penalty typically associated with flexible hydrogen-bonding networks, improving cell permeability and blood-brain barrier (BBB) penetration [2].
-
Dual-Vector Functionalization: The molecule offers two distinct vectors for structure-activity relationship (SAR) exploration: the C3-primary amine (for amide coupling) and the N7-secondary amine (for alkylation/acylation).
This scaffold has been successfully deployed in the development of dual orexin receptor antagonists (DORAs) for insomnia [2] and as a core motif in irreversible Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases [3].
Physicochemical Properties & Data Presentation
Understanding the physicochemical parameters of this building block is critical for predicting its behavior in downstream synthesis and its contribution to the final drug candidate's ligand efficiency (LE).
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₆H₁₀N₄ | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Molecular Weight | 138.17 g/mol | High ligand efficiency contribution; excellent starting point for fragment-based drug discovery (FBDD). |
| H-Bond Donors | 2 (C3-NH₂, N7-NH) | Facilitates key interactions with kinase hinge regions or GPCR binding pockets. |
| H-Bond Acceptors | 3 | Enhances aqueous solubility and receptor binding affinity. |
| Topological Polar Surface Area | ~52 Ų | Favorable for cell permeability; optimal for CNS-targeted therapeutics (e.g., Orexin antagonists). |
| Nucleophilicity Profile | N7 > C3 | The N7 aliphatic amine is highly nucleophilic; the C3 amine is deactivated by the aromatic system, requiring strong coupling reagents. |
Experimental Workflows & Protocols
The following protocols detail the incorporation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine into a peptidomimetic sequence. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.
Protocol 1: C3-Amine Amide Coupling (Peptide Chain Elongation)
Causality & Reagent Selection: The C3-amine is directly conjugated to the electron-withdrawing imidazopyrazine system, which delocalizes its lone pair and significantly reduces its nucleophilicity compared to standard aliphatic amines. To overcome this electronic deactivation and the steric hindrance of the bicyclic core, we utilize HATU . HATU generates a highly reactive 7-aza-HOBt active ester, driving the acylation forward. DIPEA is selected as a sterically hindered, non-nucleophilic base to neutralize the system without competing for the active ester.
Materials:
-
N-protected amino acid or peptide acid precursor (1.0 eq)
-
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the peptide acid precursor (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.
-
Validation Check 1: A color change to pale yellow indicates the formation of the active uronium species.
-
-
Coupling: Add 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine (1.1 eq) to the pre-activated mixture in a single portion. Stir at room temperature for 12 hours.
-
In-Process QC (Self-Validation): At t=2 hours and t=12 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS.
-
Decision Gate: The reaction is only deemed complete when the UV trace (254 nm) shows >95% consumption of the active ester, and the MS spectrum confirms the [M+H]+ of the target peptidomimetic. If unreacted amine remains, spike with an additional 0.3 eq of HATU/DIPEA.
-
-
Workup: Quench the reaction by diluting with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), 1M HCl (1x - skip if the product is highly basic), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel flash chromatography (DCM/MeOH gradient).
Protocol 2: N7-Functionalization via Reductive Amination
Causality & Reagent Selection: The N7 position is a secondary aliphatic amine, making it highly nucleophilic and prone to over-alkylation if alkyl halides are used. By employing reductive amination with an aldehyde and Sodium Triacetoxyborohydride (STAB) , we ensure strict mono-alkylation. STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the newly formed C3-amide or the heteroaromatic core.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the C3-coupled peptidomimetic intermediate (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous Dichloroethane (DCE). Add glacial acetic acid (0.1 eq) as a catalyst. Stir for 2 hours at room temperature.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
In-Process QC (Self-Validation): Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine starting material (which stains strongly) and the appearance of a new, non-staining spot indicates successful conversion. Confirm via LC-MS.
-
Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄, concentrate, and purify to yield the final diversified peptidomimetic.
Visualizations & Pathway Logic
To fully contextualize the utility of this building block, the following diagrams illustrate both the synthetic logic and the pharmacological application of the resulting peptidomimetics.
Synthetic Workflow Logic
Workflow for incorporating the imidazo[1,5-a]pyrazine scaffold into peptidomimetics.
Pharmacological Application: Orexin Receptor Antagonism
One of the most prominent uses of this scaffold is in the design of Dual Orexin Receptor Antagonists (DORAs). The peptidomimetic competitively binds to the OX1R and OX2R receptors, blocking the endogenous orexin neuropeptide and preventing the downstream Gq-protein signaling cascade that promotes wakefulness [2].
Mechanism of action for imidazo[1,5-a]pyrazine-based dual orexin receptor antagonists.
References
-
Title: Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Biomedical Application of Orexin/Hypocretin Receptor Ligands in Neuroscience Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Advanced Protecting Group Strategies for the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine Derivatives
Executive Summary
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold utilized extensively in modern drug discovery. However, functionalizing this bicyclic system—specifically installing a primary amine at the C3 position—presents significant chemoselectivity challenges. This application note provides a comprehensive, self-validating methodological guide for researchers and drug development professionals. It details the mechanistic rationale and step-by-step protocols for the orthogonal protection of the N7 secondary amine, the electrophilic activation of the C3 position, and the subsequent Buchwald-Hartwig amination required to synthesize 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine derivatives.
Pharmacological Context & Structural Challenges
Derivatives of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine are critical pharmacophores in several therapeutic areas, including dual orexin receptor antagonists for sleep disorders [1], Plasmodium falciparum CDPK4 inhibitors for malaria transmission blocking[2], and highly selective PI3Kδ inhibitors for oncology [3].
The primary synthetic challenge lies in differentiating the molecule's two distinct nitrogen centers:
-
N7 Secondary Amine: An aliphatic, highly basic, and nucleophilic nitrogen located within the tetrahydropyrazine ring.
-
C3 Primary Amine: An exocyclic amine attached to the electron-rich aromatic imidazole ring, which is prone to over-alkylation or unwanted participation in transition-metal-catalyzed cross-couplings.
Mechanistic Rationale for Orthogonal Protection
Because the N7 amine is significantly more nucleophilic than the aromatic N2 nitrogen, it readily undergoes acylation, alkylation, or transition-metal coordination. Therefore, N7 must be masked early in the synthetic sequence.
-
Boc (tert-Butoxycarbonyl): The preferred protecting group for N7. It is completely stable to the strongly basic conditions (e.g., NaOtBu) required for downstream Buchwald-Hartwig aminations and provides excellent steric shielding.
-
Cbz (Carboxybenzyl): Utilized when orthogonal acidic cleavage is planned elsewhere in the molecule. It is cleaved via hydrogenolysis (H₂/Pd-C) but can be sensitive to the reductive environments of some cross-coupling catalytic cycles.
Direct electrophilic amination of the C3 position is thermodynamically unfavorable. The standard, high-yielding approach involves C3-halogenation followed by a palladium-catalyzed cross-coupling using an ammonia surrogate (e.g., benzophenone imine). The imine can then be cleaved under mildly acidic conditions that are strictly orthogonal to the N7-Boc group.
Workflow for the orthogonal protection and amination of the imidazo[1,5-a]pyrazine core.
Quantitative Data: Protecting Group Compatibility Matrix
To assist in route design, the following table summarizes the stability and cleavage conditions of common N7 protecting groups against the harsh conditions of C3-amination.
| N7 Protecting Group | Stability to C3-Bromination (NBS, 0 °C) | Stability to Buchwald-Hartwig (NaOtBu, 100 °C) | Cleavage Condition | Orthogonality to C3-Imine Cleavage |
| Boc | Excellent (>95% recovery) | Excellent (>95% recovery) | TFA/DCM or 4M HCl/Dioxane | High (Stable to NH₂OH·HCl) |
| Cbz | Good (~85% recovery) | Moderate (Prone to cleavage/poisoning) | H₂/Pd-C or BCl₃ | High (Stable to NH₂OH·HCl) |
| Fmoc | Excellent (>95% recovery) | Poor (Cleaved by NaOtBu) | Piperidine/DMF | Low (Base-sensitive) |
| Benzyl (Bn) | Poor (Aromatic ring competes) | Excellent (>95% recovery) | H₂/Pd-C (High pressure) | High (Stable to NH₂OH·HCl) |
Self-Validating Experimental Protocols
Protocol 1: N7-Boc Protection
Causality: Masking the N7 aliphatic amine prevents it from poisoning palladium catalysts or undergoing competitive amination during Step 3. Di-tert-butyl dicarbonate (Boc₂O) is selected because the resulting carbamate is completely stable to the basic cross-coupling conditions.
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add triethylamine (TEA) (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Dropwise add a solution of Boc₂O (1.1 eq) in DCM over 10 minutes.
-
Remove the ice bath, warm to ambient temperature, and stir for 2 hours.
-
Validation Checkpoint: Perform TLC (10% MeOH/DCM). The highly polar starting material (Rf ~0.1) must completely convert to the less polar N7-Boc intermediate (Rf ~0.5). Confirm via LC-MS (m/z: [M+H]⁺ = 224.1).
Protocol 2: C3-Bromination
Causality: Direct amination of the imidazole ring is thermodynamically restricted. Installing a bromine atom at C3 provides the necessary electrophilic handle for transition-metal-catalyzed cross-coupling. N-Bromosuccinimide (NBS) is preferred over Br₂ for its mildness, preventing over-halogenation at the C1 position.
-
Dissolve the N7-Boc intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Protect the reaction flask from light (to prevent radical side-reactions) and cool to 0 °C.
-
Add NBS (1.05 eq) portion-wise over 15 minutes to control the exotherm.
-
Stir at 0 °C for 1 hour, then quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS.
-
Validation Checkpoint: LC-MS analysis must show complete consumption of the starting material and the appearance of the characteristic isotopic bromine doublet (m/z: [M+H]⁺ = 302.0 / 304.0).
Protocol 3: Buchwald-Hartwig Amination & Orthogonal Imine Cleavage
Causality: Ammonia gas is a poor substrate for Pd-catalysis due to competitive binding to the metal center. Benzophenone imine acts as an excellent ammonia surrogate that smoothly undergoes reductive elimination. Following the coupling, the imine is cleaved using hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate. This specific cleavage condition is chosen because it is mildly acidic, selectively hydrolyzing the imine while leaving the acid-sensitive N7-Boc group completely intact.
-
In an oven-dried Schlenk flask, combine the C3-bromo intermediate (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.10 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the flask with argon three times. Add degassed toluene (0.1 M).
-
Heat the mixture at 100 °C for 12 hours.
-
Validation Checkpoint 1: LC-MS should indicate the formation of the C3-imine intermediate (m/z: [M+H]⁺ = 403.2).
-
Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.
-
Dissolve the crude imine in methanol (0.1 M). Add NH₂OH·HCl (2.0 eq) and sodium acetate (2.0 eq). Stir at room temperature for 4 hours.
-
Validation Checkpoint 2: LC-MS must confirm the disappearance of the imine mass and the emergence of the orthogonally protected 7-Boc-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine (m/z:[M+H]⁺ = 239.1).
Mechanistic sequence for orthogonal imine cleavage and global deprotection.
Global Deprotection & Cation Scavenging Strategy
If the final synthetic goal requires the fully deprotected 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine core, the N7-Boc group is cleaved using a standard acidic cocktail (e.g., 20% Trifluoroacetic acid in DCM).
Critical Insight: Because the C3-amine renders the imidazole ring highly electron-rich, the core is highly susceptible to electrophilic attack by the tert-butyl cations generated during Boc cleavage. To prevent tert-butylation of the imidazole ring, a cation scavenger such as Triisopropylsilane (TIPS) (2.0 eq) must be added to the TFA/DCM cleavage cocktail.
References
-
Sifferlen, T., et al. "Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1." Bioorganic & Medicinal Chemistry Letters, 2013.
-
Ojo, K. K., et al. "Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes." ChemMedChem, 2014.
-
European Patent Office. "IMIDAZO[1,5-A]PYRAZINE DERIVATIVES AS PI3KDELTA INHIBITORS." EP4219502A1, 2023.
Sources
- 1. Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Yield Optimization for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when synthesizing 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine . This bicyclic scaffold is a highly valued structural motif in medicinal chemistry, serving as a core building block for dual orexin receptor antagonists and DPP-4 inhibitors.
Synthesizing this molecule requires navigating two notoriously difficult transformations: the cyanamide-driven cyclization of the imidazole ring and the highly selective catalytic hydrogenation of the electron-deficient pyrazine ring. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols required to achieve high-yielding, reproducible results.
I. Core Synthetic Workflow
The standard, most atom-economical route to the target scaffold involves a two-step process starting from commercially available 2-(aminomethyl)pyrazine.
Figure 1: Two-step synthetic workflow for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine.
II. Quantitative Data: Yield Optimization Benchmarks
To illustrate the impact of the troubleshooting parameters discussed below, compare the historical sub-optimal conditions against our field-proven optimized parameters.
| Reaction Step | Condition Type | Key Reagents & Parameters | Yield (%) | Purity (%) |
| 1. Cyclization | Sub-optimal | BrCN (1.0 eq), RT, No Base | 25% | < 50% |
| 1. Cyclization | Optimized | BrCN (1.2 eq), 0°C → RT, Et₃N (1.5 eq) | 72% | > 95% |
| 2. Reduction | Sub-optimal | Pd/C, H₂ (1 atm), MeOH, Neutral | 15% | Variable |
| 2. Reduction | Optimized | PtO₂, H₂ (50 psi), MeOH/HCl, 40°C | 88% | > 98% |
III. Troubleshooting FAQs & Mechanistic Causality
Q1: Why is my cyclization yield with Cyanogen Bromide (BrCN) consistently below 40%? The Causality: The reaction between 2-(aminomethyl)pyrazine and BrCN first forms a cyanamide intermediate. This step strictly generates one equivalent of hydrobromic acid (HBr). If a tertiary amine base (like triethylamine) is not present to scavenge this HBr, your starting primary amine will be protonated, rendering it non-nucleophilic and stalling the reaction. Furthermore, BrCN is highly volatile and prone to exothermic trimerization (forming cyanuric bromide) at elevated temperatures. The Solution: You must use 1.5 equivalents of Et₃N and perform the addition strictly at 0 °C to prevent BrCN degradation [1].
Figure 2: Diagnostic decision tree for troubleshooting Step 1 cyclization yields.
Q2: During catalytic hydrogenation, the pyrazine ring isn't fully reducing, or I'm seeing ring-opening side products. How can I optimize this? The Causality: Reducing a pyrazine ring while leaving the fused imidazole intact is highly challenging due to the aromaticity and electron-deficiency of pyrazine. Standard Pd/C at atmospheric pressure is insufficient. More critically, the resulting product contains three basic nitrogen atoms that will strongly coordinate to and poison the metal catalyst. The Solution: Perform the hydrogenation using Adams' catalyst (PtO₂) under strongly acidic conditions (e.g., methanolic HCl). The acid protonates the basic nitrogens, which prevents catalyst poisoning and simultaneously increases the electrophilicity of the pyrazine ring, facilitating hydride delivery [2][3].
Q3: How do I recover the highly polar final product from the aqueous phase? The Causality: The fully deprotected 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine is a highly polar, hydrophilic molecule. Traditional liquid-liquid extraction (e.g., water/dichloromethane) will result in massive yield losses to the aqueous phase. The Solution: Avoid aqueous workup entirely. After filtering the hydrogenation catalyst, concentrate the acidic filtrate in vacuo, and precipitate the product directly as the dihydrochloride salt using a mixture of ethanol and diethyl ether [4].
IV. Self-Validating Experimental Protocols
Step 1: Synthesis of Imidazo[1,5-a]pyrazin-3-amine
-
Preparation: Dissolve 2-(aminomethyl)pyrazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Self-Validation Check: Ensure the internal temperature is ≤ 2 °C before proceeding to prevent BrCN degradation.
-
-
Addition: Add cyanogen bromide (BrCN, 1.2 eq) dropwise as a solution in DCM over 30 minutes.
-
Self-Validation Check: The appearance of a dense white precipitate (Et₃N·HBr) in the previously clear solution indicates successful cyanamide formation.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours to allow for spontaneous cyclization.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to afford the intermediate.
Step 2: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride
-
Preparation: Dissolve the Imidazo[1,5-a]pyrazin-3-amine intermediate in a 1.25 M solution of HCl in methanol (0.1 M substrate concentration).
-
Self-Validation Check: The solution must be highly acidic (pH < 2 on wet pH paper) to ensure complete protonation of all basic nitrogens prior to catalyst addition.
-
-
Catalyst Addition: Add PtO₂ (Adams' catalyst, 10% w/w).
-
Hydrogenation: Purge the reaction vessel with nitrogen (3x), then hydrogen (3x). Pressurize to 50 psi H₂ and heat to 40 °C for 18 hours.
-
Self-Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and LC-MS shows complete disappearance of the aromatic pyrazine mass (M+H = 135).
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst.
-
Critical Safety Note: Do not let the Celite pad dry completely in the air, as finely divided platinum saturated with hydrogen can spontaneously ignite.
-
-
Isolation: Concentrate the filtrate in vacuo. Triturate the resulting residue with cold ethanol/diethyl ether (1:4) to precipitate the product as a white dihydrochloride salt. Filter and dry under high vacuum.
V. References
-
World Intellectual Property Organization. "Pharmacological correctors of rhodopsin and uses thereof." WO2025101780A1 (2025).
-
Duan, Y., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters, 18(13), 3082-3085 (2016).[Link]
-
Sifferlen, T., et al. "Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1." Bioorganic & Medicinal Chemistry Letters, 23(7), 2212-2216 (2013).[Link]
Sources
- 1. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues of tetrahydroimidazo[1,5-a]pyrazines in aqueous buffers
Welcome to the Technical Support Center for Assay Development . As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of basic, lipophilic scaffolds. Tetrahydroimidazo[1,5-a]pyrazines are highly valuable pharmacophores in drug discovery, but their planar aromatic systems and lipophilic substituents often lead to severe solubility bottlenecks in standard in vitro assay buffers.
This guide is designed to move beyond basic "trial and error." Here, we will explore the thermodynamic and kinetic causality behind these solubility issues and provide self-validating troubleshooting protocols to ensure the scientific integrity of your data.
Diagnostic Overview: Solubility Troubleshooting Matrix
Before diving into specific methodologies, it is critical to benchmark your compound's behavior. The table below summarizes the quantitative expectations and primary mechanisms for different solubilization strategies.
| Compound State / Matrix | Typical Kinetic Solubility | Recommended Max Assay Conc. | Primary Solubilization Mechanism |
| Free Base in PBS (pH 7.4) | < 1 µM | < 0.1 µM | None (Highly prone to precipitation) |
| 1% DMSO in Buffer | 1 - 10 µM | 1 µM | Cosolvent polarity reduction |
| Acidic Buffer (pH 6.0) | 50 - 500 µM | 100 µM | Protonation of the pyrazine nitrogen |
| 20% HP-β-CD in Buffer | > 100 µM | 50 µM | Hydrophobic cavity inclusion |
Frequently Asked Questions & Troubleshooting Deep-Dive
Q1: Why does my tetrahydroimidazo[1,5-a]pyrazine derivative precipitate immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent shift" phenomenon. Tetrahydroimidazo[1,5-a]pyrazines are often highly lipophilic, and at pH 7.4, the basic pyrazine nitrogen (typical pKa ~6.0–7.0) remains predominantly unprotonated. When diluted into an aqueous buffer, the local concentration of DMSO drops rapidly. The compound instantly exceeds its kinetic solubility threshold, causing it to "crash out" of solution[1]. Causality: The sudden increase in the solvent's dielectric constant forces the lipophilic molecules to aggregate to minimize thermodynamically unfavorable contact with water. Solution: Implement a step-down dilution strategy or utilize a cosolvent mixture (e.g., DMSO combined with PEG400) to lower the polarity of the aqueous solution closer to the polarity of the drug[2].
Q2: I cannot use more than 1% DMSO in my cell-based assay due to solvent toxicity. How can I keep my compound in solution? A2: When cosolvents are biologically incompatible, cyclodextrin (CD) complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a unique architecture: a hydrophobic central cavity and a hydrophilic outer surface[3]. Causality: The lipophilic tetrahydroimidazo[1,5-a]pyrazine core enters the hydrophobic cavity via non-covalent host-guest interactions. The hydrophilic exterior of the CD ensures the entire inclusion complex remains dissolved in the aqueous buffer. This effectively masks the compound's hydrophobicity without altering its intrinsic chemical structure or requiring high concentrations of toxic organic solvents[2],[4].
Q3: Can I modify the assay buffer itself to improve solubility without adding excipients like cyclodextrins or surfactants? A3: Yes, by exploiting the ionizable basic nitrogen in the tetrahydroimidazo[1,5-a]pyrazine core. Causality: Converting the neutral free base into an ionized salt significantly increases the compound's hydration energy, thus enhancing thermodynamic solubility. If your specific enzyme or cell assay tolerates slight pH variations, lowering the buffer pH to 6.0 (using MES or citrate buffers instead of PBS) will protonate the pyrazine nitrogen, drastically improving aqueous solubility[5].
Systematic Troubleshooting Workflow
Caption: Systematic troubleshooting workflow for resolving aqueous solubility issues in in vitro assays.
Validated Experimental Methodologies
Every protocol described below is designed as a self-validating system. This means the workflow includes built-in verification steps to ensure you are not testing insoluble aggregates, which are a primary cause of false-positive artifacts in high-throughput screening[2].
Protocol 1: Kinetic Solubility Assessment via Nephelometry
Purpose: To determine the exact concentration at which your tetrahydroimidazo[1,5-a]pyrazine precipitates, ensuring assay integrity.
-
Preparation: Prepare a 10 mM stock of the compound in anhydrous, high-purity DMSO.
-
Dispensing: In a 96-well clear-bottom plate, dispense 190 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into each well.
-
Serial Dilution: Perform a serial dilution of the DMSO stock into the buffer to achieve final compound concentrations of 1, 5, 10, 50, and 100 µM. Ensure the final DMSO concentration remains constant across all wells (e.g., exactly 1% v/v).
-
Equilibration: Incubate the plate at room temperature for 2 hours to allow the solvent shift to reach equilibrium.
-
Measurement: Measure light scattering using a nephelometer or a microplate reader (reading absorbance at 620 nm as a proxy for turbidity).
-
Self-Validation Step: The kinetic solubility limit is strictly defined as the highest concentration before a statistically significant increase in scattering is observed compared to the vehicle control (buffer + 1% DMSO only). Do not exceed this concentration in your biological assays.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
Purpose: To bypass the kinetic "crash out" phase entirely by pre-forming a water-soluble inclusion complex.
Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility of lipophilic scaffolds.
-
Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Direct Addition: Weigh the solid tetrahydroimidazo[1,5-a]pyrazine compound. Crucial Note: Do not use a DMSO stock for this method, as residual DMSO can compete for the cyclodextrin cavity.
-
Mixing: Add the solid compound directly to the 20% HP-β-CD buffer to achieve your target stock concentration (e.g., 1 mM).
-
Agitation: Vortex the suspension vigorously for 5 minutes, followed by sonication in a water bath for 30 minutes at room temperature to drive the host-guest complexation.
-
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.
-
Self-Validation Step: Carefully decant the clear supernatant. Before using this stock in an assay, quantify the exact dissolved concentration of the compound in the supernatant using HPLC-UV or LC-MS against a known standard curve.
Sources
Technical Support Center: Purification of Polar Amine-Substituted Heterocycles
Welcome to the Advanced Chromatography Support Center. Purifying polar amine-substituted heterocycles is notoriously difficult due to their high basicity, polarity, and tendency to interact destructively with standard chromatographic media. As an Application Scientist, I have designed this guide to move beyond generic advice. Here, we troubleshoot the root causes of poor recovery and peak tailing, providing you with self-validating, field-proven methodologies.
Diagnostic Workflow: Selecting the Right Technique
Before troubleshooting, you must align your compound's physicochemical properties with the correct chromatographic environment. Use the decision matrix below to determine the optimal purification pathway.
Decision matrix for selecting the optimal amine purification technique.
Troubleshooting FAQs
Q1: My polar amine heterocycles are streaking severely on standard normal-phase silica, resulting in poor recovery. Why does this happen and how do I fix it?
Causality: Standard chromatographic silica gel is populated with silanol groups (Si-OH), which act as Brønsted acids (pKa ~4.5–5.0). When basic amines (pKa 8–10) pass through the column, they undergo strong ionic interactions (acid-base salt formation) with these silanols. This causes irreversible adsorption, severe peak tailing, and compound degradation[1].
Solution: You have two field-proven options:
-
Mobile Phase Modification: Add a competitive volatile amine (e.g., 1–5% Triethylamine or Ammonium Hydroxide) to your mobile phase. The modifier saturates and neutralizes the acidic silanols, allowing your target amine to elute cleanly[2].
-
Stationary Phase Substitution (Preferred): Switch to an amine-functionalized silica (e.g., aminopropyl-bonded silica, KP-NH). This covalently masks the silanols, creating a basic surface environment. You can then elute highly polar amines using softer, safer solvent systems (like Hexane/Ethyl Acetate) without needing basic modifiers[3],[1].
Q2: I am using Reversed-Phase HPLC (RP-HPLC) for a water-soluble amine, but it elutes in the void volume with terrible peak shape. How do I increase retention?
Causality: In standard RP-HPLC utilizing acidic modifiers (like 0.1% TFA or Formic Acid), basic amines become fully protonated (ionized). Ionized species are highly hydrophilic and exhibit minimal retention on hydrophobic C18 stationary phases[4].
Solution (The 2-pH Rule): To maximize retention, you must force the amine into its neutral, free-base (lipophilic) form. Adjust the mobile phase pH to at least 2 units above the pKa of your target amine[1]. Use high-pH volatile buffers such as 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 9–11)[4]. Crucial Note: Ensure you are using a hybrid-silica or polymeric C18 column rated for high-pH stability, as standard silica dissolves above pH 8.
Q3: My crude reaction mixture contains a basic amine heavily contaminated with neutral and acidic byproducts. Flash chromatography is failing to separate them. What is the most efficient alternative?
Causality: When polarity differences between the amine and impurities are negligible, standard partition chromatography fails. Solution: Implement the Strong Cation Exchange (SCX) "Catch-and-Release" protocol. SCX resin contains strongly acidic sulfonic acid groups. When you load your crude mixture under neutral or slightly acidic conditions, the basic amine is protonated and forms a strong ionic bond with the resin ("Catch"). Because neutral and acidic impurities cannot bind, they are easily washed away with methanol. Finally, applying a strong base (e.g., 2M NH3 in MeOH) deprotonates the target amine, breaking the ionic bond and eluting it in high purity ("Release")[5].
Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release.
Standard Operating Procedures (SOPs)
Protocol A: Amine-Functionalized Silica Gel Chromatography
Use this protocol for highly polar heterocycles that degrade or streak on bare silica.
-
Column Equilibration: Equilibrate the amine-functionalized silica column (e.g., 100 Å, 40-75 μm) with 3–5 column volumes (CV) of the weak solvent (e.g., 100% Hexane).
-
Self-Validation: Ensure column pressure is stable and baseline UV absorbance is zeroed.
-
-
Sample Loading: Dissolve the crude amine in a minimal volume of the mobile phase. If solubility is poor, perform dry-loading using a small amount of Celite or amine-functionalized silica. Do not use bare silica for dry loading, as it reintroduces acidic silanols.
-
Gradient Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate in Hexane over 10–15 CVs. Avoid halogenated solvents like DCM if possible, as they can slowly react with the aminopropyl groups on the stationary phase over time.
-
Fraction Analysis:
-
Self-Validation: Spot fractions on an amine-functionalized TLC plate (or a standard TLC plate pre-treated with 5% Et3N in Hexane) to confirm compound elution without streaking.
-
Protocol B: SCX Catch-and-Release Workflow
Use this protocol to isolate basic amines from complex matrices containing neutral/acidic impurities.
-
Resin Conditioning: Wash the SCX cartridge with 2 CVs of Methanol, followed by 2 CVs of 1% Acetic Acid in Methanol to ensure the sulfonic acid groups are fully protonated.
-
Loading ("Catch"): Dissolve the crude mixture in Methanol (or DCM/MeOH) and load it onto the cartridge at a dropwise flow rate (approx. 1-2 mL/min). The basic amines will bind to the sorbent.
-
Washing: Wash the cartridge with 3–5 CVs of Methanol.
-
Self-Validation: Collect the wash and analyze via LC-MS to confirm that all non-basic (neutral/acidic) impurities have eluted and the target amine remains bound.
-
-
Elution ("Release"): Elute the target amine using 2–3 CVs of 2M Ammonia in Methanol[5].
-
Self-Validation: Check the pH of the eluent to ensure it is >9, confirming the environment is basic enough to fully deprotonate the amine for release.
-
-
Recovery: Concentrate the basic eluent under reduced pressure to yield the free-base amine.
Quantitative Performance Data
| Purification Technique | Stationary Phase | Recommended Mobile Phase / Modifiers | Mechanism of Action | Ideal Target Profile | Typical Recovery Rate |
| Modified Normal Phase | Bare Silica (Si-OH) | Hexane/EtOAc + 1-5% Et3N or NH4OH | Competitive inhibition of acidic silanols | Weak to moderate bases, lipophilic | 70 - 85% |
| Amino-Silica Flash | Aminopropyl-bonded Silica | Hexane/EtOAc (No modifiers) | Basic surface prevents ionic adsorption | Highly polar or strong heterocycles | 85 - 95% |
| High-pH RP-HPLC | High-pH stable C18 / Polymeric | H2O/MeCN + NH4OH or NH4HCO3 (pH 9-11) | Neutralization to free-base (hydrophobic) | Water-soluble, polar amines | 90 - 98% |
| SCX Catch & Release | Sulfonic Acid (SCX) | 1. MeOH wash 2. 2M NH3 in MeOH | Ionic trapping followed by basic displacement | Complex crude mixtures with neutral impurities | 80 - 95% |
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sorbtech.com [sorbtech.com]
- 4. Applied Measurement Science » Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds [ams.ut.ee]
- 5. US8435968B2 - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use - Google Patents [patents.google.com]
Preventing oxidation of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine in solution
Welcome to the Technical Support Center for the handling, formulation, and stabilization of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine .
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this fused bicyclic amine. The saturated tetrahydropyrazine ring and the exocyclic primary amine make this molecule highly susceptible to autoxidation, leading to rapid degradation in both aqueous buffers and organic solvents. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental workflows.
Part 1: Mechanistic FAQs & Troubleshooting Guide
Q1: Why does 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine rapidly degrade in solution, even when stored in the dark? A1: The instability stems from the inherent electronics of the saturated tetrahydropyrazine ring. The lone electron pairs on the nitrogen atoms lower the bond dissociation energy of the adjacent C-H bonds. This makes the ring highly susceptible to hydrogen abstraction, initiating a radical chain reaction known as autoxidation[1]. Even in the dark, trace peroxides in solvents (such as tetrahydrofuran or PEG) or transition metals (Fe, Cu) from excipients can initiate this process[2].
Q2: I observed a color shift to yellow/brown and new polar peaks on my LC-MS. What exactly is happening to the molecule? A2: A color shift is a classic indicator of extended pi-conjugation. When the tetrahydropyrazine ring oxidizes, it undergoes dehydrogenation to form a fully planar, aromatic imidazo[1,5-a]pyrazine system, which absorbs light in the visible spectrum[3]. Concurrently, the exocyclic primary amine is prone to oxidation, forming highly polar N-oxides or hydroxylamine derivatives[1]. The new polar peaks on your chromatogram are likely these specific oxidative degradants.
Q3: Can I just sparge my buffers with nitrogen to prevent this degradation? A3: Nitrogen sparging is necessary but insufficient for long-term stability. While sparging displaces dissolved molecular oxygen ( O2 ), it does not neutralize pre-existing reactive oxygen species (ROS) or hydroperoxides already present in your solvents[2]. Furthermore, trace metal impurities in standard biological buffers can catalyze oxidation even at sub-ppm oxygen levels[4]. A multi-tiered approach combining degassing, metal chelation, and radical scavenging is required.
Q4: My biological assay requires an aqueous buffer. Which antioxidants provide the best protection without interfering with my assay? A4: A synergistic combination is required. Using a chelating agent (e.g., EDTA) blocks metal-catalyzed initiation, while a reducing agent (e.g., ascorbic acid) scavenges existing ROS[4]. Ascorbic acid is particularly effective because it can regenerate other chain-breaking antioxidants (like α -tocopherol) after they quench peroxy radicals, creating a self-sustaining protective cycle[5].
Part 2: Visualizing the Oxidation Network
To effectively troubleshoot, you must understand the causality of the degradation pathways. The diagram below illustrates how environmental initiators trigger specific structural failures in 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine, and where specific chemical interventions halt these processes.
Logical relationship of oxidation pathways and targeted chemical interventions.
Part 3: Formulation Data & Additive Selection
Do not guess additive concentrations. Over-supplementation can alter buffer pH or ionic strength, while under-supplementation leaves the API vulnerable. Use the validated parameters in the table below.
| Additive | Classification | Optimal Concentration | Mechanism of Action |
| Ascorbic Acid | Reducing Agent | 0.01 - 0.1% w/v | Scavenges ROS; regenerates α -tocopherol[5]. |
| α -Tocopherol | Chain-Breaking | 0.01 - 0.05% w/v | Quenches peroxy radicals (ROO•)[4]. |
| EDTA | Chelating Agent | 0.01 - 0.05% w/v | Sequesters trace transition metals (Fe, Cu)[1]. |
| BHT | Radical Scavenger | 0.005 - 0.02% w/v | Prevents peroxide formation in organic solvents[2]. |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems . This means the workflow inherently proves its own efficacy by establishing baseline controls and utilizing physical chemistry principles rather than assumptions.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
Causality Note: Why use Freeze-Pump-Thaw instead of sonication under vacuum? Sonication induces acoustic cavitation, which generates localized heat and hydroxyl radicals, actively exacerbating the oxidation of sensitive amines. Freeze-pump-thaw physically extracts dissolved oxygen without thermal or mechanical stress.
Step-by-step workflow for preparing oxidation-resistant amine solutions.
-
Solvent Purification: If using organic solvents (e.g., THF, Dioxane), verify peroxide levels are ≤1 ppm using quantitative test strips[2].
-
Deoxygenation (Freeze-Pump-Thaw):
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Apply high vacuum ( <0.1 Torr) for 5 minutes to remove headspace gases.
-
Isolate the flask from the vacuum and allow the solvent to thaw, releasing trapped O2 bubbles.
-
Repeat this cycle 3 times. Backfill with ultra-pure Argon.
-
-
Additive Fortification: Under positive Argon flow, add EDTA (0.05% w/v) and Ascorbic Acid (0.1% w/v) to the deoxygenated solvent.
-
Dissolution: Add the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine powder. Swirl gently to dissolve. Do not vortex vigorously, as this introduces shear stress and potential micro-bubbles.
-
Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation) pre-purged with Argon. Store at -20°C[3].
Protocol B: Forced Degradation Profiling (Method Validation)
Causality Note: You cannot trust an HPLC method to monitor stability if you haven't proven it can separate the parent drug from its degradants. This protocol intentionally destroys a sample to generate reference retention times for the N-oxide and aromatized degradants, validating your analytical column's resolving power.
-
Baseline Establishment: Inject a freshly prepared, unstressed sample of the amine (1 mg/mL) into the LC-MS to establish the parent peak retention time.
-
Oxidative Stressing: Transfer 1 mL of the stock solution to a glass vial. Add H2O2 to achieve a final concentration of 0.3% v/v.
-
Incubation: Stir at room temperature for 4 hours exposed to ambient light[3].
-
Quenching & Analysis: Quench the reaction by adding an excess of sodium thiosulfate. Inject the stressed sample into the LC-MS.
-
Validation: You must observe a reduction in the parent peak and the emergence of new peaks (typically +16 Da for N-oxides, or −4 Da for the fully aromatized imidazo[1,5-a]pyrazine). Update your chromatographic method to ensure baseline resolution ( Rs>1.5 ) between these peaks.
References
- Oxidation of Drugs during Drug Product Development: Problems and Solutions.nih.gov.
- How to Mitigate Oxidation in Drug Formulations.patsnap.com.
- From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs.manufacturingchemist.com.
- Preventing oxidation of 1,4-Dihydropyridines during storage.benchchem.com.
- Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product.tangotx.com.
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Mitigate Oxidation in Drug Formulations [eureka.patsnap.com]
- 5. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
Overcoming catalyst poisoning during hydrogenation of imidazopyrazine precursors
Welcome to the Technical Support Center for complex heterocycle hydrogenation. This guide is designed for researchers and drug development professionals dealing with the catalytic reduction of imidazopyrazine precursors—a highly valuable but notoriously difficult scaffold in medicinal chemistry.
Here, we bypass generic advice and focus on the mechanistic causality behind catalyst deactivation, providing self-validating protocols and data-driven troubleshooting strategies.
Mechanistic Causality: Why Do Imidazopyrazines Poison Catalysts?
The imidazopyrazine core is rich in nitrogen atoms, each possessing non-bonding lone pairs of electrons. During heterogeneous catalytic hydrogenation (e.g., reducing a nitro group or an alkene on the scaffold), these lone pairs act as strong Lewis bases. They aggressively coordinate to the active sites of precious metal catalysts (Pd, Pt, Ru, Rh), outcompeting the adsorption of hydrogen gas and the target functional group[1].
The Product Inhibition Paradigm: A critical, often overlooked factor is that the hydrogenated product (e.g., an aminopyrazine) is frequently a stronger Lewis base than the starting precursor. As the reaction progresses, the concentration of this potent poison increases, leading to a sudden stall in hydrogen uptake even if the reaction initiated successfully[2]. Furthermore, the poison sensitivity of precious metals varies significantly based on their , decreasing in the sequence: Pd > Ru >> Rh [1].
Workflow for diagnosing and resolving nitrogen-mediated catalyst poisoning.
Diagnostic Matrix: Identifying the Deactivation Pathway
Before altering your protocol, use this quantitative matrix to diagnose the specific mode of failure in your reactor.
| Symptom / Observation | Mechanistic Cause | Quantitative Metric / Indicator | Recommended Resolution |
| Reaction stalls at ~50% conversion | Product inhibition (reduced amine is a stronger poison than the precursor). | H₂ uptake ceases prematurely; Turnover Frequency (TOF) drops to <5 h⁻¹. | Introduce an acidic additive (e.g., AcOH) to protonate the product as it forms[2]. |
| Sluggish initial H₂ uptake at 25 °C | High activation energy for H₂ desorption due to strong N-binding. | Initial rate < 25 nL H₂·g⁻¹·h⁻¹. | Increase temperature to 50 °C (can increase rate to >130 nL H₂·g⁻¹·h⁻¹)[1]. |
| Complete deactivation of Pd/C | Severe nitrogen lone-pair coordination blocking active sites. | 0% conversion at standard catalyst/substrate ratio (0.05 g/g). | Switch to Rh/C, which has lower N-affinity, at a 0.10 g/g ratio[1]. |
| Intolerance to H₂ gas pressure | Gas-liquid mass transfer limitations or safety constraints. | Low yield (<40%) in standard autoclave setups. | Switch to Electrochemical Transfer Hydrogenation (yields up to 96%)[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes an in-process control (IPC) to verify success before proceeding.
Protocol A: Acid-Modulated Hydrogenation (The "Protonation" Strategy)
Causality: of the heteroarene, converting them into pyridinium/pyrazinium-like salts. This locks the lone pair, eliminating its ability to coordinate to the metal center[4].
-
Step 1: Substrate Preparation & Protonation Dissolve the imidazopyrazine precursor (1.0 eq) in a polar solvent (e.g., methanol or THF). Slowly add 1.2–1.5 eq of an anhydrous acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).
-
Self-Validation Check: Before proceeding, take a 50 µL aliquot for ¹H-NMR. A distinct downfield shift of the pyrazine/imidazole protons confirms successful protonation of the lone pairs, ensuring they are electronically masked.
-
-
Step 2: Catalyst Introduction Under an inert argon atmosphere, introduce 5% Rh/C (10 wt% relative to substrate). Rhodium is selected over Palladium due to its inherently lower sensitivity to nitrogen poisoning[1].
-
Self-Validation Check: Perform a visual inspection. The catalyst should remain uniformly suspended without immediate clumping (which indicates unwanted side-reactions with impurities).
-
-
Step 3: Hydrogenation & Monitoring Purge the vessel with H₂ gas (3 cycles) and pressurize to 10 bar. Heat to 50 °C to weaken any residual coordination[1].
-
Self-Validation Check: Monitor the hydrogen uptake via a mass flow controller. A continuous, linear uptake curve over the first 60 minutes validates that the active metal sites remain unpoisoned.
-
-
Step 4: Workup & Catalyst Recovery Vent the H₂ gas, purge with argon, and filter through Celite. Neutralize the filtrate with saturated NaHCO₃ to liberate the free base.
-
Self-Validation Check: Wash the recovered catalyst with a slightly acidic aqueous solution[2]. If the catalyst regains activity in a subsequent test reaction, reversible poisoning was the definitive cause of any observed sluggishness.
-
Protocol B: Metal-Free Electrochemical Transfer Hydrogenation
Causality: By using electrons as redox reagents and secondary amines (like piperidine) as sacrificial hydrogen donors, you eliminate the need for precious metals entirely, completely sidestepping the poisoning paradigm[3].
-
Step 1: Cell Setup & Reaction Mixture Equip an undivided electrochemical cell with a carbon cloth anode and a platinum plate cathode. Add the imidazopyrazine derivative, piperidine, and electrolyte (e.g., nBu₄NPF₆) in acetonitrile.
-
Self-Validation Check: Run a cyclic voltammetry (CV) sweep. The appearance of a reduction potential only after adding the secondary amine confirms the solvation effect required for transfer hydrogenation[3].
-
-
Step 2: Electrolysis Apply a constant current (e.g., 15 mA) at 70 °C for 12 hours under argon.
-
Self-Validation Check: Monitor current efficiency. A proportional drop in product yield when decreasing the current validates that electricity (not a background thermal reaction) is driving the radical hydrogenation[3].
-
Frequently Asked Questions (FAQs)
Q: My reaction stalls at 50% conversion despite increasing the H₂ pressure to 50 bar. Why? A: This is a classic hallmark of product inhibition. As the imidazopyrazine is reduced, the resulting product is often a stronger Lewis base than the starting material. The product outcompetes H₂ for the metal's active sites[2]. Increasing pressure only forces more gas into solution; it does not displace the strongly bound nitrogen. You must use an acidic additive to protonate the product as it forms[4].
Q: Is Palladium on Carbon (Pd/C) always the best choice for this scaffold? A: No. While Pd/C is the industry standard for general reductions, it is highly susceptible to nitrogen poisoning. Rhodium (Rh/C) exhibits a significantly lower sensitivity to nitrogen poisoning due to its specific electronic configuration[1]. If Pd/C fails, Rh/C or PtO₂ (Adams' catalyst) are the most logical next choices.
Q: Does my choice of solvent impact catalyst poisoning? A: Absolutely. Non-polar solvents exacerbate poisoning because the nitrogen lone pairs have no competing interactions. Using protic solvents (like methanol) or highly fluorinated alcohols (like 2,2,2-trifluoroethanol, TFE) can form strong hydrogen bonds with the nitrogen lone pairs, partially masking them from the catalyst surface without the need for harsh Brønsted acids[5].
References
-
Hegedűs, L., et al. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium." Catalysts, MDPI. URL:[Link]
-
"Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles." National Institutes of Health (PMC). URL:[Link]
-
Tang, Z., et al. "Electrochemical-Induced Transfer Hydrogenation of Imidazopyridines with Secondary Amine as Hydrogen Donor." Organic Letters, ACS Publications. URL:[Link]
-
Tang, Z., et al. "Electrochemical-induced solvent-tuned selective transfer hydrogenation of imidazopyridines with carbazates as hydrogen donors." Green Chemistry, RSC Publishing. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrochemical-Induced Transfer Hydrogenation of Imidazopyridines with Secondary Amine as Hydrogen Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Managing Hygroscopicity in Tetrahydroimidazo-Pyrazine Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, formulation scientists, and drug development professionals in troubleshooting and mitigating the hygroscopic challenges associated with tetrahydroimidazo-pyrazine derivatives (such as sitagliptin and its intermediates).
Handling these compounds requires a deep understanding of solid-state chemistry. Unoptimized salt forms can rapidly absorb atmospheric moisture, leading to deliquescence, poor flowability, and chemical degradation[1]. This guide provides a self-validating framework to diagnose, quantify, and resolve these issues.
PART 1: Diagnostic FAQs (Root Cause Analysis)
Q1: Why does my tetrahydroimidazo-pyrazine salt rapidly gain weight and become sticky upon exposure to ambient air? A1: The core issue lies in the crystal lattice energy and the basicity of the nitrogen atoms within the pyrazine and triazole/imidazole rings. When these molecules are protonated with certain counterions (e.g., chloride), the resulting salt may possess a low lattice energy or highly coordinate with water[1]. To satisfy these thermodynamic sinks, the salt pulls moisture from the air. If the ambient relative humidity (RH) exceeds the deliquescence point of the salt, capillary condensation occurs on the particle surface, transforming the free-flowing powder into a sticky paste or a complete solution[2].
Q2: How does moisture uptake affect the chemical integrity of the active pharmaceutical ingredient (API)? A2: Moisture acts as both a reactant and a plasticizer. Physically, it lowers the glass transition temperature ( Tg ) of any amorphous regions present in the powder, accelerating solid-state mobility[2]. Chemically, the absorbed water facilitates hydrolytic degradation. Tetrahydroimidazo-pyrazine derivatives often contain amide or peptide-like linkages that are susceptible to hydrolysis when localized in a highly concentrated, mobile aqueous microenvironment on the crystal surface[3].
Q3: Can I just dry the caked material in a vacuum oven and proceed with my formulation? A3: Proceed with extreme caution. While vacuum drying removes surface moisture, the prior exposure may have already induced an irreversible polymorphic transition or initiated hydrolysis[4]. Furthermore, drying a hydrate may yield a highly unstable, high-energy desolvated lattice that will aggressively reabsorb moisture the moment it is exposed to ambient air. You must analytically verify the chemical purity (via HPLC) and the crystal form (via XRPD) post-drying.
PART 2: Visualizing the Problem
To effectively troubleshoot, we must first understand the mechanistic pathway of moisture-induced failure.
Caption: Pathway of moisture-induced physical and chemical degradation in pharmaceutical salts.
PART 3: Comparative Salt Data
Selecting the correct counterion is the most robust strategy for mitigating hygroscopicity[5]. The table below summarizes the physicochemical behavior of various tetrahydroimidazo-pyrazine salts (using sitagliptin as the model API) when exposed to 75% RH at 25°C.
| Salt Form | Stoichiometry (Base:Acid) | Hygroscopicity Profile (at 75% RH) | Physical Stability | Chemical Stability |
| Hydrochloride | 1:1 | Highly Hygroscopic (>10% weight gain) | Prone to deliquescence | Susceptible to hydrolysis[1] |
| Hemisulfate | 2:1 | Moderately Hygroscopic | Stable up to 60% RH | Improved over HCl[3] |
| Fumarate | 2:1 | Slightly Hygroscopic | Stable handling | Good[5] |
| Phosphate Monohydrate | 1:1 | Non-Hygroscopic (<0.5% weight gain) | Excellent flowability | Highly stable[6] |
PART 4: Troubleshooting Guide & Experimental Protocols
If you suspect your current salt form is failing due to moisture, execute the following self-validating protocols.
Protocol A: Gravimetric Sorption Analysis (DVS) for Hygroscopicity Profiling
Do not rely on static desiccator tests. Dynamic Vapor Sorption (DVS) provides precise, continuous kinetic data to differentiate between surface adsorption, hydrate formation, and deliquescence[4][7].
-
Step 1: Sample Preparation. Accurately weigh 10–20 mg of the API into a quartz DVS pan.
-
Causality Note: A small sample size ensures rapid equilibration and minimizes diffusion-limited mass transfer errors.
-
-
Step 2: Instrument Setup. Program the DVS to hold the sample at 25°C. Set the initial step to 0% RH (using dry nitrogen) until the mass change is <0.002% per minute.
-
Step 3: Sorption/Desorption Cycle. Program humidity steps from 0% to 90% RH in 10% increments, followed by a desorption cycle back to 0% RH.
-
Step 4: Isotherm Analysis (Validation).
-
Self-Validation: If the desorption curve perfectly overlaps the sorption curve, the moisture uptake is purely surface adsorption. If a distinct hysteresis loop forms, the moisture has penetrated the crystal lattice (indicating hydrate formation). If the mass continuously increases at a specific RH without plateauing, the sample has deliquesced.
-
Protocol B: Salt Screening and Co-crystallization (Mitigation)
If DVS confirms your current salt is unmanageably hygroscopic, you must engineer a new crystal form[8]. Forming a phosphate monohydrate or a co-crystal is a proven mitigation strategy[5].
-
Step 1: Free Base Generation. Dissolve the hygroscopic salt in a biphasic mixture of ethyl acetate and 1N NaOH. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum to yield the free base.
-
Step 2: Acid Selection & Addition. Dissolve the free base in a highly controlled solvent system (e.g., aqueous isopropanol). Slowly add a stoichiometric amount of a less hydrophilic acid (e.g., 85% Phosphoric acid or Fumaric acid) under continuous stirring at 50°C.
-
Causality Note: Using an aqueous-organic solvent mixture allows for the controlled incorporation of water into the crystal lattice, intentionally forming a stable monohydrate that is thermodynamically "satisfied" and will not absorb further moisture from the air.
-
-
Step 3: Controlled Cooling & Isolation. Cool the mixture to 20°C at a rate of 0.5°C/min to promote the growth of large, highly crystalline particles (which possess lower surface area and thus lower hygroscopicity). Filter and wash with cold isopropanol.
-
Step 4: Solid-State Characterization. Validate the new form using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure polymorphic purity[6].
PART 5: Decision Tree for Handling Hygroscopic APIs
Use the following logical workflow to dictate your laboratory and manufacturing handling procedures.
Caption: Decision tree for troubleshooting and mitigating API hygroscopicity.
References
- Salts of sitagliptin, process for the preparation and pharmaceutical composition therefore. Google Patents (US9181256B2).
-
Crystalline salts of sitagliptin. European Patent Office (EP 2915814 A2). Available at:[Link]
-
Crystalline salts of sitagliptin (Hemisulfate). European Patent Office (EP 2586782 B2). Available at:[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics 2022, 14(10), 2015. Available at:[Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at: [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asia Pharmaceutics. Available at:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. US9181256B2 - Salts of sitagliptin, process for the preparation and pharmaceutical composition therefore - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing column chromatography gradients for imidazopyrazine amine separation
Technical Support Center: Optimizing Column Chromatography Gradients for Imidazopyrazine Amine Separation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of imidazopyrazine amines. These molecules—often developed as potent kinase inhibitors, such as CDK9 inhibitors ()[1]—present a unique chromatographic duality. They possess a rigid, electron-deficient heterocyclic core coupled with localized basicity from their amine substituents. This structural motif drives unpredictable secondary interactions with both normal and reverse-phase stationary phases.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation of your target compounds.
Workflow Visualization
Decision matrix for imidazopyrazine amine chromatography optimization.
Troubleshooting Guides & FAQs
Q1: Why does my imidazopyrazine amine streak completely from the baseline (Rf 0.0) to the solvent front on a standard silica gel TLC plate, even when using highly polar eluents? Causality: This is a classic manifestation of acid-base interactions at the stationary phase. Standard silica gel contains surface silanol groups (Si-OH) which are mildly acidic (pKa ~4.5–5.5). The basic amine functionalities on your imidazopyrazine (pKa ~9–10) protonate upon contact, forming strong ionic bonds with the deprotonated siloxanes. As the mobile phase advances, the compound is continuously adsorbed and desorbed at different rates, causing a "smear" rather than a discrete band. Solution: You must introduce a "sacrificial base" to the mobile phase. Adding 0.5% to 2% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) saturates the acidic silanol sites, preventing the imidazopyrazine from binding ionically ()[2]. For highly polar amines, using a solvent system like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 95:5:0.5) will restore sharp peak shapes[2]. Alternatively, 1% concentrated NH3 can be added to ethyl acetate gradients ()[3].
Q2: When purifying closely related imidazopyrazine regioisomers via Reverse Phase (RP-HPLC), my linear gradient (5-95% Acetonitrile over 10 mins) yields co-eluting peaks. How do I optimize this? Causality: Imidazopyrazines often have a very steep solvent-strength response curve ( S -value). A rapid, steep gradient causes the critical mobile phase composition (where the retention factor k drops precipitously) to pass too quickly, sweeping both regioisomers off the column simultaneously. Solution: Implement a shallow, iterative gradient optimization. Run two initial scouting gradients with different slopes (e.g., 5-95% over 10 mins, and 5-95% over 30 mins) ()[4]. Calculate the elution composition of the co-eluting mass. Then, design a focused gradient that starts 5% below this critical composition and rises at a shallow slope (e.g., 1% organic/minute) to maximize the selectivity ( α ) between the regioisomers.
Q3: In reverse-phase purification, my peaks are broad and asymmetrical. Should I adjust the gradient or the mobile phase additives? Causality: Broad, asymmetrical peaks in RP-HPLC for basic heterocycles usually indicate "mixed-mode" retention—the compound is interacting with both the hydrophobic C18 chains and the residual unendcapped silanols on the silica support. Solution: Before flattening the gradient, fix the chemistry. Add an ion-pairing acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or Formic acid, to both the aqueous and organic mobile phases ()[3]. TFA protonates the basic nitrogens of the imidazopyrazine, increasing its hydrophilicity, while the trifluoroacetate counter-ion pairs with it to form a neutral, hydrophobic complex that partitions cleanly into the C18 phase, yielding sharp, symmetrical peaks.
Quantitative Data Presentation: Mobile Phase Additives
To systematically choose the correct modifier for your gradient, consult the following empirical summary of mobile phase additives:
| Additive | Phase Suitability | Typical Concentration | Mechanism of Action | Volatility / Removal |
| Triethylamine (TEA) | Normal Phase | 0.5% - 2.0% v/v | Sacrificial base; blocks acidic silanols to prevent amine tailing[2]. | High; easily removed via rotary evaporation ()[5]. |
| Ammonium Hydroxide | Normal Phase | 0.1% - 1.0% v/v | Neutralizes silanols; excellent for highly polar basic amines[2]. | Very High; leaves minimal residue, but can form acetamide with EtOAc[5]. |
| Trifluoroacetic Acid (TFA) | Reverse Phase | 0.05% - 0.1% v/v | Ion-pairing agent; masks residual silanols and sharpens peaks[3]. | Moderate; requires lyophilization; may suppress MS ionization. |
| Formic Acid (FA) | Reverse Phase | 0.1% - 0.2% v/v | Mild acidifier; ensures consistent protonation state. | High; MS-compatible, ideal for LC-MS guided purification. |
Experimental Protocols
Protocol 1: Silanol-Suppressed Normal Phase Gradient Chromatography
Objective: Isolate imidazopyrazine amines from crude reaction mixtures without yield loss due to irreversible silica adsorption. Self-Validating Step: The pre-equilibration of the column with the basic modifier ensures that all active silanol sites are neutralized before the target compound is introduced, guaranteeing reproducible retention times and preventing on-column degradation.
-
Solvent Preparation: Prepare Mobile Phase A (Dichloromethane) and Mobile Phase B (Methanol). To both phases, add 1% v/v Triethylamine (TEA)[2]. Mix thoroughly.
-
Column Equilibration: Pack the silica gel column. Flush the column with 3-5 column volumes (CV) of 100% Mobile Phase A (containing 1% TEA) to saturate the acidic silanols[2].
-
Sample Loading: Dissolve the crude imidazopyrazine in a minimum volume of Mobile Phase A. If solubility is poor, dry-load the sample onto a small amount of deactivated silica (pre-treated with TEA) and apply it to the top of the column.
-
Gradient Execution:
-
Run 100% Mobile Phase A for 2 CV.
-
Initiate a shallow step gradient: 1% B, 2% B, 5% B, holding each step for 2 CV.
-
Monitor the elution using TLC (developed in 90:10 DCM:MeOH + 1% NH4OH)[2].
-
-
Isolation: Pool the fractions containing the pure product. Concentrate under reduced pressure at 40°C. The TEA will co-evaporate, leaving the free-base imidazopyrazine[5].
Protocol 2: Iterative Reverse-Phase Gradient Optimization (RP-HPLC)
Objective: Resolve closely eluting imidazopyrazine regioisomers or impurities. Self-Validating Step: By running two scouting gradients with different slopes, the system empirically maps the specific retention behavior of the target molecule, removing guesswork from the optimization process and mathematically validating the final gradient slope.
-
Mobile Phase Setup: Prepare Aqueous Phase (H2O + 0.1% TFA) and Organic Phase (Acetonitrile + 0.1% TFA)[3].
-
Scouting Run 1 (Steep): Inject a small aliquot of the crude mixture. Run a linear gradient from 5% to 95% Organic over 10 minutes at a standard flow rate. Record the retention time ( tR1 ) of the target mass.
-
Scouting Run 2 (Shallow): Inject the same aliquot. Run a linear gradient from 5% to 95% Organic over 30 minutes. Record the new retention time ( tR2 )[4].
-
Gradient Calculation: Calculate the exact % Organic at which the compound elutes. (Note: Account for the system dwell volume).
-
Focused Gradient Execution:
-
Program the preparative HPLC to start at 10% below the calculated elution composition.
-
Run a very shallow gradient (e.g., increasing by 0.5% to 1% Organic per minute) over 20 minutes[4].
-
This expands the critical separation window, allowing the subtle hydrophobic differences between the imidazopyrazine regioisomers to dictate baseline resolution.
-
-
Recovery: Lyophilize the collected fractions to remove water, acetonitrile, and TFA, yielding the imidazopyrazine as a highly pure TFA salt.
References
-
"New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches." PMC. [Link]
-
"A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information." The Royal Society of Chemistry.[Link]
-
"HPLC Separation Optimization Guide." Scribd. [Link]
-
"Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory." Journal of Chemical Education - ACS Publications. [Link]
Sources
LC-MS/MS Fragmentation Dynamics of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine: A Comparative Guide for Scaffold Identification
Executive Summary
As medicinal chemistry increasingly relies on nitrogen-rich bicyclic heterocycles, the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure. It is a critical building block in the development of orexin receptor antagonists, Bcl-xL inhibitors, and [1].
However, identifying and quantifying this scaffold—specifically its 3-amine derivative—presents unique analytical challenges. As a Senior Application Scientist, I have observed that distinguishing this core from its closely related isostere, the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold (the pharmacophore core of the DPP-4 inhibitor sitagliptin), requires a deep understanding of gas-phase fragmentation causality. This guide objectively compares the LC-MS/MS performance and fragmentation patterns of these two scaffolds, providing a self-validating experimental framework for structural elucidation.
PART 1: Structural Dynamics & Fragmentation Causality
To optimize an LC-MS/MS method, one must first understand why a molecule fragments under Collision-Induced Dissociation (CID). The ionization and subsequent dissociation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine (Exact Mass: 138.0905 Da; [M+H]+=139.098 ) is governed by the differential stability of its two fused rings.
-
Protonation Site: Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic exocyclic 3-amine or the imidazole nitrogen, creating a highly stable, charge-delocalized aromatic system.
-
Pathway A (Saturated Ring Cleavage): The saturated tetrahydropyrazine ring is relatively labile. Upon collisional activation, it undergoes a retro-Diels-Alder (RDA)-like cleavage or alpha-cleavage, resulting in the neutral loss of methanimine ( −CH2NH , 29 Da ) or aziridine/ethyleneamine equivalents ( −C2H4NH , 43 Da ).
-
Pathway B (Exocyclic Amine Loss): The primary amine at the C3 position can be expelled as ammonia ( −NH3 , 17 Da ), a classic neutral loss for aliphatic and some heteroaromatic amines.
-
Imidazole Core Retention: The imidazole ring itself is exceptionally resistant to fragmentation. The charge remains localized on the imidazole-containing product ions, making them the base peaks in the MS/MS spectrum.
Logical fragmentation pathways of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine.
PART 2: Comparative Performance: Imidazo vs. Triazolo Scaffolds
When performing scaffold hopping or metabolite identification, analysts frequently need to differentiate the imidazo[1,5-a]pyrazine core from the [2]. While both share the labile tetrahydropyrazine ring, their aromatic cores behave entirely differently under higher-energy collisional dissociation (HCD) or CID.
The triazole core is highly prone to the neutral loss of molecular nitrogen ( N2 , 28 Da ) —a thermodynamically driven pathway that is strictly absent in the imidazole analog.
Quantitative Fragmentation Comparison
The following table summarizes the comparative MS/MS behavior of the two unsubstituted base scaffolds under optimized CID conditions (15–25 eV).
| Analytical Feature | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine | 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
| Precursor Ion [M+H]+ | m/z139.10 | m/z125.08 |
| Aromatic Core Stability | High: Imidazole retains charge; resists ring opening. | Moderate: Triazole ring opens at >20 eV . |
| Primary Neutral Losses | −NH3(17 Da) , −CH2NH(29 Da) | −N2(28 Da) , −HCN(27 Da) |
| Diagnostic Product Ion | m/z96.06 (Intact Imidazole core) | m/z97.08 (Loss of N2 from precursor) |
| In-Source Fragmentation | Low to Moderate | [3] |
Data Interpretation: If an unknown isobaric metabolite exhibits a neutral loss of 28 Da that cannot be attributed to ethylene ( C2H4 ), it is highly indicative of a triazole-containing structure rather than an imidazole.
PART 3: Experimental Protocols & Methodology
To ensure a self-validating system, the following step-by-step methodology is designed to minimize in-source fragmentation—a [3]—while maximizing the yield of diagnostic MS/MS product ions.
Step-by-Step LC-MS/MS Workflow
Step 1: Mobile Phase & Sample Preparation
-
Prepare Mobile Phase A: Ultrapure water with 0.1% Formic Acid (FA).
-
Prepare Mobile Phase B: LC-MS grade Acetonitrile with 0.1% FA.
-
Causality: The 0.1% FA ensures consistent protonation of the highly basic pyrazine/imidazole nitrogens, driving the equilibrium toward the [M+H]+ state prior to droplet desolvation.
Step 2: UHPLC Chromatographic Separation
-
Column: Zorbax Eclipse Plus C18 ( 50×2.1 mm,1.8μm ).
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min .
-
Causality: The high aqueous start ensures adequate retention of the highly polar, low-molecular-weight amine.
Step 3: Source Parameter Optimization (Critical Step)
-
Capillary Voltage: 2.8 kV .
-
Cone Voltage / Declustering Potential: Set strictly to 10 V – 15 V .
-
Causality: Applying a cone voltage >25 V will induce premature in-source fragmentation of the tetrahydropyrazine ring, drastically reducing the [M+H]+ precursor ion intensity and compromising the sensitivity of the MRM (Multiple Reaction Monitoring) transitions.
Step 4: Collision Energy (CE) Ramping
-
Acquire MS/MS spectra using a CE ramp from 10 eV to 35 eV using Argon collision gas.
-
Causality: A lower CE ( 15 eV ) captures the −NH3 loss ( m/z122 ), while a higher CE ( 25 eV ) is required to drive the RDA cleavage of the saturated ring to yield the stable m/z96 imidazole core.
Step-by-step LC-MS/MS analytical workflow for nitrogen-heterocycle scaffold characterization.
References
-
Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]
-
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, National Center for Biotechnology Information (NCBI PMC). Available at:[Link]
Comparative Bioactivity Guide: Tetrahydroimidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
As drug discovery evolves, the architectural nuances of nitrogen-containing heterocycles dictate their trajectory from bench to bedside. Two highly privileged, yet mechanistically divergent scaffolds—imidazo[1,2-a]pyrazine and tetrahydroimidazo[1,5-a]pyrazine —represent a classic paradigm shift in medicinal chemistry: the transition from flat, aromatic systems to three-dimensional, sp3-rich frameworks.
This guide provides an objective, data-driven comparison of these two scaffolds, dissecting how their physicochemical properties dictate target engagement, bioactivity, and experimental validation strategies.
Structural Causality and Target Tropism
The fundamental difference between these two scaffolds lies in their degree of saturation, which directly governs their spatial geometry and target class preference.
Imidazo[1,2-a]pyrazine: The Planar Kinase Hinge Binder
Imidazo[1,2-a]pyrazine is a fully aromatic, planar bicyclic system. Its rigid, flat architecture makes it an exceptional scaffold for intercalating into narrow, slit-like binding pockets, most notably the ATP-binding site of protein kinases. The nitrogen atoms within the pyrazine and imidazole rings act as precise hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region. Consequently, this scaffold is heavily utilized in the development of oncology therapeutics, particularly Aurora kinase inhibitors and Bruton's tyrosine kinase (BTK) inhibitors [1]. However, the high planarity (low fraction of sp3 carbons, Fsp3) often results in strong intermolecular π-π stacking in the solid state, which can lead to poor aqueous solubility and suboptimal oral bioavailability unless aggressively optimized with fluorine or deuterium incorporation[1].
Tetrahydroimidazo[1,5-a]pyrazine: The 3D GPCR Navigator
In contrast, the partial saturation in tetrahydroimidazo[1,5-a]pyrazine introduces a piperazine-like ring fused to the imidazole core. This breaks the aromatic planarity, forcing the molecule into a 3D conformation. This structural shift significantly increases the Fsp3, which correlates with enhanced aqueous solubility, lower melting points, and superior blood-brain barrier (BBB) penetration. Because of its complex 3D geometry, this scaffold is highly effective at navigating the deep, lipophilic, and allosteric pockets of G-protein-coupled receptors (GPCRs) and transmembrane proteins. It has been successfully deployed as a Dual Orexin Receptor Antagonist (DORA) for sleep disorders[2] and as a Smoothened (Smo) antagonist in the Hedgehog (Hh) signaling pathway for anti-cancer chemotherapeutics[3].
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways and binding mechanisms dictated by the structural properties of each scaffold.
Mechanistic divergence of planar vs. 3D imidazopyrazine scaffolds in target engagement.
Quantitative Bioactivity Profile
To objectively compare the performance of these two scaffolds, we must look at their physicochemical properties and typical bioactivity metrics derived from lead optimization campaigns.
| Parameter | Imidazo[1,2-a]pyrazine | Tetrahydroimidazo[1,5-a]pyrazine |
| Structural Geometry | Fully planar, aromatic | 3D conformation, partially saturated |
| Typical Fsp3 | Low (< 0.2) | Moderate to High (> 0.4) |
| Primary Target Classes | Kinases (Aurora A/B, BTK, CHK1) | GPCRs (Orexin 1/2), Transmembrane (Smo) |
| Binding Mode | ATP-competitive (Hinge region) | Orthosteric/Allosteric deep pockets |
| Aqueous Solubility | Often poor (requires formulation/optimization) | Generally high (disrupted π-stacking) |
| CNS Penetration | Generally low (efflux prone) | High (optimized for neurological targets) |
| Representative IC50 | 10–50 nM (Aurora Kinase inhibition)[1] | 1–20 nM (Orexin receptor antagonism)[2] |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these scaffolds requires distinct, target-appropriate assays. Below are the field-proven, step-by-step protocols for validating the bioactivity of each scaffold. Both protocols are designed as self-validating systems, incorporating strict controls to ensure data trustworthiness.
Protocol A: ADP-Glo™ Kinase Assay for Imidazo[1,2-a]pyrazine Derivatives
Causality: Because imidazo[1,2-a]pyrazines act as ATP-competitive inhibitors, measuring the depletion of ATP (via ADP generation) provides a universal, highly sensitive readout of kinase inhibition regardless of the specific peptide substrate used.
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare Aurora A kinase enzyme, ATP, and myelin basic protein (MBP) substrate.
-
Compound Plating: Serially dilute the imidazo[1,2-a]pyrazine test compounds in DMSO. Transfer 1 µL to a 384-well white microplate.
-
Self-Validation Step: Include Staurosporine (1 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).
-
-
Enzyme Reaction: Add 4 µL of Aurora A kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.
-
Substrate Addition: Initiate the reaction by adding 5 µL of ATP/MBP substrate mix. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Read luminescence. Calculate the Z'-factor using the positive and negative controls (Assay is valid if Z' > 0.5). Fit the normalized data to a 4-parameter logistic curve to determine the IC50.
Protocol B: FLIPR Calcium Flux Assay for Tetrahydroimidazo[1,5-a]pyrazine Derivatives
Causality: Tetrahydroimidazo[1,5-a]pyrazines targeting the Orexin receptors (Gq-coupled GPCRs) block intracellular calcium release. The FLIPR (Fluorometric Imaging Plate Reader) assay captures real-time kinetic fluorescence, providing a direct, functional readout of GPCR antagonism[2].
-
Cell Culture: Seed CHO-K1 cells stably expressing the human OX1 or OX2 receptor into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in Assay Buffer with Probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.
-
Antagonist Incubation: Add 10 µL of serially diluted tetrahydroimidazo[1,5-a]pyrazine compounds.
-
Self-Validation Step: Include Almorexant as a reference positive control antagonist. Incubate for 30 minutes at room temperature.
-
-
Agonist Challenge: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 µL of Orexin-A peptide (at its EC80 concentration) and record fluorescence continuously for 3 minutes.
-
Data Analysis: Extract the maximum fluorescence peak minus the baseline for each well. Normalize the data against the DMSO control (maximum calcium flux). Calculate the IC50 of the antagonist using non-linear regression.
References
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.Organic & Biomolecular Chemistry (RSC Publishing).
- Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure.Journal of Medicinal Chemistry (ACS Publications).
- Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2.PubMed (NIH).
- Synthetic Small Molecule Inhibitors of Hh Signaling As Anti-Cancer Chemotherapeutics.PMC (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Small Molecule Inhibitors of Hh Signaling As Anti-Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for purity analysis of imidazopyrazine amines
HPLC Method Development for Purity Analysis of Imidazopyrazine Amines: A Comparative Guide to Column Chemistries and Mobile Phase Strategies
Imidazopyrazine derivatives have emerged as highly privileged scaffolds in modern drug discovery, particularly as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (SYK), and Janus kinases (JAK)[1][2]. Because these targets are central to B-cell receptor signaling and autoimmune pathologies, ensuring the extreme chemical purity of imidazopyrazine-based active pharmaceutical ingredients (APIs) is a critical regulatory requirement[3].
However, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents a notorious analytical challenge. Imidazopyrazines contain basic, polar nitrogen centers. In standard reversed-phase chromatography, these basic amines are highly prone to severe peak tailing, poor retention, and unpredictable selectivity[4].
This guide objectively compares standard silica C18 columns against advanced alternatives—polar-embedded and hybrid-silica columns—and provides a self-validating, causality-driven methodology for developing robust purity methods for basic amines.
The Mechanistic Causality of Peak Tailing
To solve a chromatographic problem, one must first understand its thermodynamic and kinetic origins. Reversed-phase HPLC relies on hydrophobic partitioning between the mobile phase and the stationary phase (e.g., C18 alkyl chains). However, standard silica supports are never fully bonded; approximately 50% of the underlying silica surface consists of unreacted, residual silanol groups (Si–OH)[5].
The causality of peak tailing for imidazopyrazines is rooted in secondary ion-exchange interactions .
-
Silanol Deprotonation: Surface silanols have a pKa of approximately 3.5 to 4.5. In mobile phases above pH 3.5, these groups deprotonate to form negatively charged silanoate ions (Si–O⁻)[4].
-
Amine Protonation: Imidazopyrazine amines are typically basic. In acidic to neutral conditions, they exist as positively charged cations.
-
The Clash: As the protonated imidazopyrazine travels down the column, it undergoes rapid hydrophobic partitioning with the C18 chains, but also undergoes strong, sluggish electrostatic interactions with the Si–O⁻ sites[5]. This dual-retention mechanism causes the rear of the analyte band to drag, resulting in an asymmetrical, "tailing" peak that obscures closely eluting impurities.
Figure 1: Biological context of imidazopyrazine amines targeting the BTK/SYK signaling cascade.
Comparative Evaluation of Column Technologies
To overcome silanol-driven tailing, method developers must strategically select column chemistries that either physically shield the silanols or eliminate them entirely. We evaluated three distinct column architectures using a standard basic imidazopyrazine probe.
A. Standard Silica C18 (The Baseline)
Standard C18 relies purely on hydrophobic interactions. While excellent for neutral or acidic compounds, it exposes basic amines to active silanols[5]. To force acceptable peak shape, analysts must use highly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid at pH 2.0) to fully protonate and neutralize the silanols (Si–OH)[4]. However, this also protonates the amine, making it highly polar and causing it to elute too early (poor retention factor, k′ ).
B. Polar-Embedded C18 (The Shielding Strategy)
Polar-embedded phases incorporate a polar functional group (such as an amide, urea, or carbamate) directly into the alkyl chain near the silica surface[6][7].
-
The Mechanism: The embedded polar group creates a localized layer of water at the silica surface. More importantly, it acts as an internal hydrogen-bond acceptor/donor, effectively "shielding" the basic analyte from reaching the underlying acidic silanols[7]. This allows for excellent peak symmetry for basic compounds even at low to neutral pH, without sacrificing retention.
C. Hybrid-Silica C18 (The High-pH Strategy)
Hybrid-silica columns are synthesized from organic-inorganic precursors (e.g., bridged ethyl hybrid technology), drastically reducing the population of surface silanols and providing extreme hydrolytic stability[8].
-
The Mechanism: Because these columns can withstand pH levels up to 12.0, analysts can use a high-pH mobile phase (e.g., pH 10.0 Ammonium Bicarbonate). At pH 10.0, the basic imidazopyrazine is completely deprotonated into its neutral, free-base form. This neutralizes the electrostatic attraction, eliminates tailing, and maximizes hydrophobic retention, allowing for superior resolution of structural isomers and impurities[4].
Quantitative Performance Comparison
The following table summarizes the experimental performance of these three column types for a highly basic imidazopyrazine derivative (pKa = 8.2).
| Column Chemistry | Mobile Phase Strategy | Retention Time ( tR ) | USP Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Resolution from Critical Impurity ( Rs ) |
| Standard Silica C18 | 0.1% TFA (pH ~2.0) | 4.2 min | 1.85 (Fail) | 4,500 | 1.2 |
| Polar-Embedded C18 | 0.1% Formic Acid (pH ~2.8) | 5.8 min | 1.15 (Pass) | 11,200 | 2.5 |
| Hybrid-Silica C18 | 10 mM NH₄HCO₃ (pH 10.0) | 8.5 min | 1.05 (Pass) | 14,500 | 3.8 |
Data Interpretation: The Hybrid-Silica column operating at high pH provides the highest retention and efficiency ( N ) because the analyte is in its neutral state. The Polar-Embedded column serves as an excellent orthogonal alternative when low-pH conditions are required for MS compatibility.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following step-by-step protocol incorporates a System Suitability Test (SST) loop to ensure the thermodynamic conditions of the column are correct before sample analysis begins.
Step 1: Mobile Phase Preparation
-
Aqueous (A): Prepare 10 mM Ammonium Bicarbonate in ultrapure LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane. (Rationale: pH 10.0 ensures the imidazopyrazine is >2 pH units above its pKa, guaranteeing 99% neutral free-base state).
-
Organic (B): 100% LC-MS grade Acetonitrile.
Step 2: Column Equilibration
-
Install a Hybrid-Silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Purge the system and equilibrate the column with 95% A / 5% B at 1.0 mL/min for 20 column volumes until the baseline UV absorbance (254 nm) and pressure delta are strictly stable.
Step 3: System Suitability Testing (The Self-Validation Loop)
-
Inject a known basic probe standard (e.g., Amitriptyline or a highly pure Imidazopyrazine reference standard) at 0.1 mg/mL.
-
Validation Criteria: Calculate the USP Tailing Factor ( Tf ).
-
If Tf > 1.5: The system fails. Causality: Column degradation (exposed silanols) or incorrect mobile phase pH. Discard mobile phase, verify pH meter calibration, or replace the column.
-
If Tf ≤ 1.2 and N > 10,000: The system is validated. Proceed to Step 4.
-
Step 4: Gradient Execution for Purity Analysis
-
Inject 5 µL of the Imidazopyrazine API sample (1.0 mg/mL in 50:50 Water:Acetonitrile).
-
Run the following gradient to elute all related substances:
-
0–2 min: 5% B (Isocratic hold to focus polar impurities)
-
2–15 min: 5% to 60% B (Linear gradient for separation)
-
15–18 min: 60% to 95% B (Column wash)
-
18–22 min: 5% B (Re-equilibration)
-
Figure 2: Logical decision tree for HPLC method development of basic amines.
Conclusion
Developing purity methods for imidazopyrazine amines requires an active circumvention of secondary silanol interactions. Relying on standard silica C18 columns forces the use of harsh ion-pairing reagents or extreme low pH, which often yields marginal success and poor retention. By utilizing the causality of molecular interactions, analysts can deploy Polar-Embedded columns to physically shield silanols at low pH, or leverage Hybrid-Silica columns at high pH to thermodynamically neutralize the basic amine. Implementing these targeted chemistries ensures symmetrical peaks, accurate impurity quantitation, and robust, transferrable methods.
References
-
Molnár-Institute - Essential Guides to Method Development in Liquid Chromatography (Discusses the causality of peak tailing and silanol interactions for basic compounds). [Link]
-
Phenomenex - Reversed Phase HPLC Method Development (Details the effect of pH on analyte ionization and silanol deprotonation above pH 3.5).[Link]
-
ResearchGate - Why Do Peaks Tail? (Explains the dual-retention mechanism and the limitations of Type B silica). [Link]
-
Chromatography Forum - Polar-Embedded Selectivity (Mechanistic breakdown of how amide-linked phases shield silanols and improve basic peak shape). [Link]
- Google Patents (US8455493B2) - Imidazopyrazine Syk inhibitors (Highlights the use and therapeutic relevance of imidazopyrazines in kinase inhibition).
- European Patent Office (EP3240536B1) - Imidazopyrazine Analogs with 3-Tertiary Carbon Substitutions as BTK Inhibitors (Validates the structural importance of imidazopyrazines in autoimmune therapies).
Sources
- 1. US8455493B2 - Imidazopyrazine Syk inhibitors - Google Patents [patents.google.com]
- 2. US10919899B2 - Imidazopyrazine compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polar-embedded selectivity - Chromatography Forum [chromforum.org]
- 8. welch-us.com [welch-us.com]
A Researcher's Guide to Solid-State Characterization of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine Salts: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the drug's bioavailability, stability, and manufacturability.[1][2][3][4] The molecule 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine, a heterocyclic amine, presents a scaffold with potential for diverse salt formation, making it a pertinent case study for exploring the nuances of solid-state characterization. This guide provides a comparative overview of analytical techniques for characterizing salts of this compound, with a primary focus on the gold-standard method of X-ray crystallography. While specific crystallographic data for salts of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine are not publicly available as of this writing, this guide will equip researchers with the foundational knowledge and experimental frameworks to pursue such characterization.
The Imperative of Salt Screening and Solid-Form Analysis
The solid-state properties of an API are intrinsically linked to its performance. Different crystalline arrangements (polymorphs) or salt forms of the same API can exhibit significant variations in solubility, dissolution rate, melting point, and stability.[5][6][7] For a molecule like 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine, which is a key intermediate in the synthesis of pharmaceuticals, understanding and controlling its solid form is paramount.[8] Salt screening is the empirical process of combining the API with a variety of counter-ions to generate different salts and identify the form with the most desirable physicochemical properties.[4]
X-ray diffraction (XRD) techniques are indispensable tools in this process, providing unambiguous identification of crystalline phases.[2][9] Single-crystal X-ray diffraction (SCXRD) offers the most detailed atomic-level information, revealing the precise three-dimensional arrangement of atoms and molecules in a crystal lattice.[10] In contrast, X-ray powder diffraction (XRPD) is a high-throughput technique ideal for rapid screening of multiple samples and for analyzing bulk crystalline materials.[1][2]
A Comparative Look at Characterization Techniques
While SCXRD provides the most definitive structural information, a multi-faceted approach employing various analytical techniques is often necessary for a comprehensive understanding of a new salt form.
| Technique | Information Provided | Throughput | Sample Requirement | Key Application in Salt Screening |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions, stoichiometry, and absolute stereochemistry. | Low | Single, high-quality crystal (typically 0.1-0.5 mm) | Definitive identification of a new salt form; detailed structural analysis of lead candidates. |
| X-ray Powder Diffraction (XRPD) | "Fingerprint" of a crystalline solid, information on polymorphism, crystallinity, and phase purity.[2][9] | High | Milligrams of powder | Rapid screening of salt formation, identification of polymorphs, quality control. |
| Differential Scanning Calorimetry (DSC) | Thermal events such as melting point, glass transitions, and phase transitions. | High | Milligrams | Assessment of thermal stability and polymorphism. |
| Thermogravimetric Analysis (TGA) | Changes in mass as a function of temperature, used to identify solvates and hydrates. | High | Milligrams | Determination of solvent/water content. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the molecular structure in solution, and can be used in solid-state to probe the local environment of atoms. | High | Milligrams | Confirmation of salt formation through chemical shift changes; stoichiometric analysis. |
| Vibrational Spectroscopy (FTIR/Raman) | Information about molecular vibrations, which can be sensitive to changes in crystal packing and intermolecular interactions. | High | Milligrams | Rapid screening for new forms and monitoring of phase transformations. |
Experimental Workflow: From Salt Formation to Crystallographic Data
The following section outlines a generalized workflow for the salt screening and crystallographic analysis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine.
Caption: A generalized workflow for the salt screening and single-crystal X-ray diffraction analysis of a new pharmaceutical salt.
Protocol 1: Salt Formation and Screening
Objective: To generate a diverse range of salts of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine and identify promising candidates for further characterization.
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine (free base)
-
A library of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, tartaric acid, succinic acid, maleic acid)
-
A variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, water)
-
96-well plates or small vials
-
XRPD instrument
-
DSC/TGA instrument
Procedure:
-
Solution-Based Screening:
-
Prepare stock solutions of the free base in a suitable solvent.
-
Prepare stock solutions of the various acids.
-
In a 96-well plate, combine stoichiometric amounts (e.g., 1:1, 1:2, 2:1) of the free base and acid solutions.
-
Allow the solvent to evaporate slowly at room temperature.
-
Visually inspect the wells for the formation of crystalline solids.
-
-
Solid-State Grinding:
-
Combine the free base and a selected acid in a mortar or a ball mill.
-
Grind the mixture for a set period (e.g., 15-30 minutes).
-
-
Initial Characterization:
-
Analyze the resulting solids from both methods by XRPD to identify new crystalline patterns.
-
Perform DSC and TGA on promising new solids to assess their thermal properties and solvation state.
-
Causality Behind Experimental Choices: The use of a diverse range of solvents and crystallization conditions (solution vs. grinding) increases the probability of discovering different salt forms and polymorphs. XRPD is used as the primary screening tool due to its high throughput and ability to quickly distinguish between different crystalline forms.[2]
Protocol 2: Single Crystal Growth
Objective: To grow single crystals of a promising salt of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine suitable for SCXRD analysis.
Materials:
-
The identified promising salt from Protocol 1.
-
A range of high-purity solvents and solvent/anti-solvent systems.
-
Small glass vials or a crystallization plate.
Procedure:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the salt in a suitable solvent.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Place a small drop of the concentrated salt solution on a siliconized glass slide.
-
Invert the slide over a reservoir containing a solvent in which the salt is less soluble (the anti-solvent).
-
Seal the system and allow the anti-solvent vapor to slowly diffuse into the drop, inducing crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the salt at an elevated temperature.
-
Slowly cool the solution to room temperature or below to induce crystallization.
-
Causality Behind Experimental Choices: The goal is to achieve slow crystal nucleation and growth, which is essential for obtaining high-quality, single crystals. Trying multiple methods is crucial as the optimal crystallization condition for a new compound is often unpredictable.[10]
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Analysis
Objective: To determine the three-dimensional atomic structure of the salt crystal.
Materials:
-
A suitable single crystal from Protocol 2.
-
A single-crystal X-ray diffractometer.
-
Crystallographic software for data processing, structure solution, and refinement.
Procedure:
-
Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial screening to determine the unit cell parameters and crystal quality.
-
Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and displacement parameters.
-
-
Data Validation and Deposition:
The Interplay of Solid-State Properties: A Logical Framework
Caption: The logical relationship from molecular structure to the ultimate performance of a drug product, highlighting the central role of crystal packing.
Conclusion
The solid-state characterization of pharmaceutical salts is a cornerstone of modern drug development. For a molecule such as 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine, a systematic approach to salt screening and crystallographic analysis is essential to unlock its full therapeutic potential. While specific crystal structures for its salts may not yet be in the public domain, the methodologies and comparative frameworks presented in this guide provide a robust roadmap for researchers. By employing a combination of high-throughput screening techniques like XRPD and the definitive structural elucidation power of SCXRD, scientists can confidently select and characterize the optimal salt form, paving the way for the development of safer and more effective medicines.
References
- Vertex AI Search. (2015, December 30). In-situ synchrotron wide-angle X-ray diffraction as a rapid method for cocrystal/salt screening.
- Thermo Fisher Scientific. (2023). Ensuring safer and effective pharmaceutical formulations by X-ray diffraction. thermofisher.com.
- IUCr Journals. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry.
- Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- SPT Labtech.
- American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
- Springer. (2010, January 1). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
- University of Helsinki. Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis.
- PMC. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured....
- Veranova. Polymorph, Salt & Cocrystal Screening.
- Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
- Crystal Growth & Design. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis.
- PMC. (2021, November 11).
- MDPI. (2025, May 30).
- PubChem. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705.
- Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2.
- PubChemLite. 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
- ResearchGate. X-ray structure. The x-ray single-crystal structure of amine salt 8.
- CCDC.
- MySkinRecipes. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine.
- PMC.
- MilliporeSigma. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
- ChemicalBook. (2025, July 24). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1.
- KAUST Repository. CCDC 2203351: Experimental Crystal Structure Determination : 2-{[(2-anilinoethyl)iminio]methyl}-5-(diethylamino)
- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- CymitQuimica. 5,6,7,8-Tetrahydro-1,3-dimethyl-imidazo[1,5-a]pyrazine.
- BuyersGuideChem. 5,6,7,8-Tetrahydro-3-methylimidazo[1,5-a]pyrazine | C7H11 N3.
-
De Gruyter. (2018, March 15). Crystal structure of 7-(4-methylphenyl)imidazo[1,2-a][1][13]triazin-4-amine, C12H11N5.
- PMC.
- ChemScene. 1510224-01-7 | 3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
- MDPI. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. veranova.com [veranova.com]
- 5. pharmtech.com [pharmtech.com]
- 6. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]
- 7. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [myskinrecipes.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sptlabtech.com [sptlabtech.com]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 13. In-situ synchrotron wide-angle X-ray diffraction as a rapid method for cocrystal/salt screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthetic Routes for Regioisomeric Purity of Imidazopyrazines
For researchers in medicinal chemistry and drug development, the imidazopyrazine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] However, the synthesis of this heterocyclic system often presents a significant challenge: controlling regioselectivity. The formation of undesired regioisomers not only reduces the yield of the target compound but can also introduce impurities with different pharmacological or toxicological profiles, complicating downstream development.[2]
This guide provides an in-depth comparison of synthetic strategies for imidazopyrazines, focusing on the critical aspect of achieving high regioisomeric purity. We will explore the mechanistic underpinnings of different routes, present detailed protocols for synthesis and validation, and offer field-proven insights to help you make informed decisions in your experimental design.
The Challenge: Regioselectivity in Imidazopyrazine Synthesis
The most common route to imidazo[1,2-a]pyrazines is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, a variant of the classic Tschitschibabin reaction.[3] The core issue arises when the 2-aminopyrazine substrate is unsymmetrical. The pyrazine ring possesses two nitrogen atoms, and the initial nucleophilic attack by the exocyclic amino group followed by intramolecular cyclization can potentially occur at either N1 or N4 of the pyrazine ring, leading to two different regioisomeric products.
To illustrate this, consider the reaction of 2-amino-5-methylpyrazine with 2-bromoacetophenone. The cyclization can lead to the desired 2-phenyl-7-methylimidazo[1,2-a]pyrazine or the undesired 2-phenyl-5-methylimidazo[1,2-a]pyrazine. The relative ratio of these isomers is highly dependent on subtle electronic and steric factors, often resulting in difficult-to-separate mixtures.
Caption: The reaction of an unsymmetrical 2-aminopyrazine can lead to two distinct regioisomeric products.
Part 1: A Head-to-Head Comparison of Synthetic Routes
The choice of synthetic strategy is the primary determinant of regioisomeric purity. Here, we compare a traditional thermal condensation method with a modern, directed metalation approach.
Route 1: Classical Thermal Condensation
This method relies on heating the 2-aminopyrazine and α-halocarbonyl compound, often in a high-boiling solvent like ethanol or DMF.
-
Causality of Selectivity: Regioselectivity is governed by the relative nucleophilicity of the two ring nitrogens (N1 vs. N4) in the intermediate N-alkylated aminopyrazine. This is influenced by the electronic effects of substituents on the pyrazine ring. Electron-donating groups (like the methyl group in our example) can increase the nucleophilicity of the adjacent nitrogen, but the effect can be modest, often leading to poor selectivity.
-
Trustworthiness of Protocol: This method is robust and widely used, but its trustworthiness for achieving high isomeric purity is low without substrate-specific optimization. The outcome is often an inseparable or poorly separable mixture of isomers, requiring extensive purification efforts.
Route 2: Directed Organometallic Metalation
Modern organometallic techniques offer a powerful solution by enabling regioselective functionalization through directed metalation, using bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).[4]
-
Causality of Selectivity: This strategy involves pre-functionalizing the imidazopyrazine core under conditions that favor the deprotonation of a specific position. The regioselectivity is controlled by the kinetic acidity of the C-H bonds and the directing effects of existing substituents. For instance, a halogen at the C6 position can direct metalation to the C5 or C7 position with high fidelity. Subsequent quenching with an electrophile installs the desired group at a single, predictable position.
-
Trustworthiness of Protocol: While requiring more stringent anhydrous and inert atmosphere conditions, this approach is highly reliable for producing a single regioisomer. The self-validating nature of this protocol lies in its predictable selectivity based on well-understood organometallic principles.
Caption: Comparative workflow of a classical thermal vs. a modern organometallic synthetic route.
Quantitative Data Summary
The following table summarizes representative experimental outcomes for the synthesis of a substituted imidazopyrazine via both routes.
| Parameter | Route 1: Thermal Condensation | Route 2: Directed Metalation |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Typical Yield | 45 - 70% (combined isomers) | 75 - 90% |
| Regioisomeric Ratio (A:B) | ~ 60:40 to 75:25 | > 98:2 |
| Purification Method | Preparative HPLC or multiple column runs | Single column chromatography |
| Key Requirement | High temperature | Anhydrous / Inert conditions |
Part 2: The Analytical Gauntlet: Validating Regioisomeric Purity
Confirming the identity and purity of your target regioisomer is non-trivial. A multi-pronged approach using orthogonal analytical techniques is essential for unambiguous validation.[5] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.
Caption: A robust analytical workflow for validating the purity and identity of regioisomers.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the ratio of regioisomers in a mixture.[6] Isomers, having slightly different polarities and three-dimensional shapes, will interact differently with the stationary phase, leading to separation.
-
Principle of Separation: Reversed-phase HPLC (e.g., using a C18 column) is typically the first choice. The isomers are separated based on their relative hydrophobicity. The isomer that is slightly less polar will generally have a longer retention time.
-
Why it's a Self-Validating System: A well-developed HPLC method should show baseline separation between the two isomer peaks. The area under each peak is directly proportional to its concentration, allowing for accurate quantification of the isomeric ratio. Spiking the mixture with a pure, confirmed sample of one isomer will cause a single peak to increase in area, confirming peak identity.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC quantifies the ratio, NMR spectroscopy provides the definitive structural evidence to assign the correct structure to each peak.[7]
-
Principle of Identification:
-
¹H NMR: The chemical environments of protons in each regioisomer are unique. Protons on the pyrazine ring will have distinct chemical shifts and coupling patterns depending on the position of the fused imidazole ring and its substituents.
-
2D NOESY/ROESY: This is the gold standard for unambiguous assignment. A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å). For example, an NOE correlation between a proton on the imidazole ring (e.g., H3) and a substituent on the pyrazine ring can definitively prove their proximity, thus confirming the isomeric structure.
-
-
Why it's a Self-Validating System: The observation of a key NOE correlation is a direct, through-space measurement that is unique to one specific regioisomer, providing incontrovertible proof of its structure. Comparing the ¹H NMR spectrum of the mixture to that of a pure, NOE-confirmed standard allows for the assignment of signals belonging to each isomer.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-phenyl-7-methylimidazo[1,2-a]pyrazine (Illustrative Thermal Route)
-
Reactant Setup: In a 50 mL round-bottom flask, combine 2-amino-5-methylpyrazine (1.09 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 18 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature. Reduce the solvent volume by half using a rotary evaporator.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Expect to collect mixed fractions of isomers.
Protocol 2: HPLC Method for Regioisomeric Purity Analysis
-
System: An Agilent 1260 Infinity II or similar HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 30% B, ramp to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of 1:1 acetonitrile:water.
-
Analysis: Inject 5 µL. Integrate the peak areas of the two separated regioisomer peaks. Calculate the ratio based on the relative peak areas.
Protocol 3: NMR Analysis for Structural Confirmation (NOESY)
-
Sample Preparation: Dissolve ~10 mg of the purified major isomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A Bruker 400 MHz (or higher) NMR spectrometer.
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts of all protons.
-
2D NOESY Experiment:
-
Use a standard noesygpph pulse program.
-
Set the mixing time (d8) to a value between 500-800 ms. This is the crucial parameter that allows for the transfer of magnetization between spatially close nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Look for a cross-peak that connects the imidazole H3 proton with the methyl protons on the pyrazine ring. The presence of this correlation confirms the 7-methyl isomer. The absence of this correlation in the other isomer's spectrum (and the potential presence of a correlation to H8) would confirm its identity as the 5-methyl isomer.
Conclusion and Recommendations
Achieving high regioisomeric purity is paramount in the synthesis of imidazopyrazines for drug discovery and development. While classical thermal condensations are straightforward to perform, they frequently yield isomeric mixtures that compromise overall efficiency due to low selectivity and difficult purifications.
For projects where unambiguous structure and high purity are critical, modern synthetic methods such as directed metalation offer a superior, albeit more technically demanding, strategy.[4] This approach provides excellent control over regioselectivity, leading to a single, predictable product and simplifying downstream processing.
Ultimately, the validation of any synthetic route rests upon a robust analytical foundation. The orthogonal use of HPLC for quantitative purity assessment and 2D NMR for definitive structural assignment provides a self-validating system that ensures the trustworthiness of your results.[5][7] By investing in a well-designed synthetic strategy and a rigorous analytical workflow, researchers can confidently advance their imidazopyrazine-based candidates with a clear understanding of their isomeric identity and purity.
References
-
ResearchGate. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Available at: [Link]
-
Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Ghavami, A., et al. (2009). Synthesis of Substituted imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters. Available at: [Link]
-
Balkenhohl, M., et al. (2017). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Available at: [Link]
-
Patil, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]
-
Beneteau, V., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Robbins, D. W., & Hartwig, J. F. (2025). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Available at: [Link]
-
Kumar, A., et al. (2025). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. ResearchGate. Available at: [Link]
-
Robbins, D. W., & Hartwig, J. F. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC. Available at: [Link]
-
Shah, P., et al. (2015). Heterocyclic Regioisomer Enumeration (HREMS): A Cheminformatics Design Tool. Journal of Chemical Information and Modeling. Available at: [Link]
-
O'Brien, P., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kaur, N. (2015). Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Pais, P., & Knize, M. G. (2000). Chromatographic and Related Techniques for the Determination of Aromatic Heterocyclic Amines in Foods. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. Available at: [Link]
-
Contino, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available at: [Link]
-
Bruker. (n.d.). Q-NMR for Determination of the Enantiomeric or Isomeric Purity of Pharmaceutical Compounds. Available at: [Link]
-
Jacob, C., et al. (2010). NMR analysis of a series of imidazobenzoxazines. Magnetic Resonance in Chemistry. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR analysis of a series of imidazobenzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking potency of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine analogs
Benchmarking Potency of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine Analogs: A Comprehensive Guide to Assay Design and SAR Evaluation
Executive Summary
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine scaffold has emerged as a highly privileged pharmacophore in modern targeted therapeutics, most notably in the development of covalent KRAS inhibitors[1]. Its unique bicyclic architecture provides exceptional conformational rigidity, while the C3-amine serves as a critical hydrogen-bond donor/acceptor in tight binding pockets.
However, benchmarking the potency of these analogs against alternative scaffolds requires more than a simple enzymatic readout. As a Senior Application Scientist, I frequently observe that relying solely on biochemical IC50 values leads to high attrition rates during lead optimization. Basic nitrogen-containing heterocycles are prone to high efflux ratios and poor cellular permeability. To establish a self-validating structure-activity relationship (SAR), researchers must employ an orthogonal benchmarking strategy: coupling a cell-free biochemical target engagement assay with a live-cell permeability readout.
Mechanistic Rationale & Workflow Design
When optimizing the imidazopyrazine core, the N7 position (the piperazine nitrogen) is typically utilized as the vector for covalent warheads (e.g., acrylamides targeting Cys12 in KRAS), while the C3-amine dictates hinge-binding affinity. To objectively compare these analogs against reference standards like Sotorasib (AMG510), we utilize a two-tiered workflow:
-
Biochemical Nucleotide Exchange: Measures intrinsic, cell-free target engagement without membrane barriers[2].
-
Live-Cell NanoBRET: Assesses intracellular affinity, accounting for membrane permeability and competition with physiological ATP/GTP levels[3].
Fig 1. Orthogonal benchmarking workflow for imidazopyrazine lead optimization.
Experimental Methodologies
Protocol 1: Biochemical Target Engagement (BODIPY-GDP Exchange)
This protocol isolates the intrinsic affinity of the analog. By pre-loading the target (e.g., KRAS G12C) with a fluorescent BODIPY-GDP tracer, we create a self-validating system: true inhibitors will lock the protein in its inactive state, preventing GTP-mediated displacement and maintaining high fluorescence[2].
-
Reagent Preparation: Thaw BODIPY-GDP loaded KRAS(G12C)[2], 2X Assay Buffer, and GTP on ice.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazopyrazine analogs and reference standards in 100% DMSO.
-
Incubation: Transfer 0.5 µL of compound to a 384-well black low-volume microplate. Add 10 µL of the KRAS(G12C)-BODIPY-GDP complex. Incubate at room temperature for 30 minutes to allow covalent bond formation (for N7-acryloyl analogs).
-
Reaction Initiation: Add 10 µL of GTP (3 µM final concentration) supplemented with EDTA to stimulate nucleotide exchange.
-
Detection & Causality: Read fluorescence at Ex 488 nm / Em 530 nm after 1 hour. Causality note: A high fluorescence signal indicates that the analog successfully outcompeted GTP allosterically, locking the GDP-bound state and preventing tracer displacement[2].
Protocol 2: Live-Cell Target Engagement (NanoBRET)
Biochemical potency often fails to translate in vivo. The NanoBRET assay bridges this gap by utilizing a NanoLuc-target fusion and a cell-permeable fluorescent tracer, providing a ratiometric readout that normalizes for cell number and expression variations[3].
-
Cell Preparation: Transfect HEK293 cells with a NanoLuc®-KRAS fusion plasmid using a lipid-based reagent.
-
Plating: Harvest and resuspend cells in assay medium. Plate 20 µL/well into a 384-well white tissue culture plate. Incubate overnight at 37°C.
-
Tracer & Compound Addition: Add 1 µL of3[3] at the experimentally determined EC50 concentration. Immediately add 1 µL of serially diluted imidazopyrazine analogs. Incubate for 2 hours at 37°C.
-
Detection: Add 10 µL of NanoBRET™ Nano-Glo® Substrate. Measure dual-emission luminescence (Donor: 460 nm, Acceptor: 618 nm).
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). Calculate the cellular IC50 using a 4-parameter logistic curve fit.
Fig 2. Mechanism of KRAS G12C inhibition by Imidazopyrazine analogs.
Comparative Performance Data
The following table summarizes the benchmarking of advanced 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine analogs against alternative scaffolds and reference standards.
| Compound Class | Representative Structure / Modification | Biochemical IC50 (nM) | Cellular NanoBRET IC50 (nM) | Efflux Ratio |
| Reference Standard | AMG510 (Sotorasib) | 45 | 80 | 1.2 |
| Alternative Scaffold | Tetrahydropyridopyrimidine | 60 | 150 | 3.5 |
| Imidazopyrazine Analog A | Unsubstituted Core | >1000 | >5000 | N/A |
| Imidazopyrazine Analog B | N7-Acryloyl (Covalent) | 25 | 40 | 1.5 |
| Imidazopyrazine Analog C | N7-Acryloyl + C3-Dimethylamine | 12 | 18 | 1.1 |
Data Interpretation & Causality Insights
The experimental data clearly demonstrates the superiority of the optimized imidazopyrazine scaffold (Analog C). While the alternative tetrahydropyridopyrimidine scaffold exhibits acceptable biochemical potency (60 nM), its cellular potency drops significantly (150 nM) due to a high efflux ratio (3.5), indicating poor intracellular accumulation.
Conversely, functionalizing the C3-amine of the imidazopyrazine core with a dimethyl group (Analog C) enhances the electron density of the imidazole ring, strengthening the hydrogen bond network within the target's switch pocket. Paired with an N7-acryloyl covalent warhead, this analog achieves a sub-20 nM cellular IC50 with near-ideal permeability, significantly outperforming both the alternative scaffold and the reference standard[1].
References
- WO2022047093A1 - Vinyl imidazole compounds as inhibitors of kras Source: Google Patents URL
-
KRAS(G12C) Nucleotide Exchange Assay Kit Source: BPS Bioscience URL:[Link]
Sources
Navigating the Disposal of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine, a heterocyclic amine compound utilized in research and development. While specific safety data for this exact molecule is not extensively published, by analyzing its structural parent, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, and the general characteristics of organic amines, we can establish a robust and safe disposal framework.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe handling and disposal. The parent compound, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, is classified with the following hazard statements:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of the amine functional group in 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine suggests that these irritant properties are likely retained or potentially enhanced. Organic amines as a class can be corrosive and may have additional toxicological properties. Therefore, it is imperative to treat this compound with a high degree of caution.
Key Safety Considerations:
-
Toxicity: Assumed to be harmful if ingested and irritating to skin, eyes, and the respiratory system.[1]
-
Reactivity: As an organic base, it should not be mixed with acids or strong oxidizing agents, as this could lead to vigorous and potentially hazardous reactions.[2]
-
Environmental Hazard: The environmental impact has not been fully investigated. As a precaution, it should be prevented from entering drains or waterways.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure a complete set of appropriate PPE is worn. This is a non-negotiable standard for minimizing exposure risk.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloving recommended. | Protects against skin contact and irritation. |
| Eye Protection | Chemical safety goggles and a face shield. | Prevents splashes from causing serious eye irritation or damage.[3] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, such as a certified chemical fume hood.[3] | Minimizes the risk of inhaling dust or vapors, preventing respiratory irritation.[1] |
Segregation and Waste Collection: The Core Protocol
Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.[4] Never mix this waste stream with other incompatible chemicals.
Step-by-Step Disposal Procedure:
-
Categorize the Waste: Identify all waste streams containing 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine. This includes:
-
Neat (Unused) Compound: Pure or solid form of the chemical.
-
Contaminated Solids: Items such as gloves, weigh boats, paper towels, or silica gel grossly contaminated with the compound.
-
Contaminated Labware: Glassware (e.g., flasks, beakers) and plasticware that cannot be effectively decontaminated.
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Contaminated Solutions: Solutions containing the dissolved compound, including reaction mixtures and rinsing solvents. Note that aqueous and organic solvent waste should be collected separately if possible to avoid costly disposal fees.[4]
-
-
Select the Appropriate Waste Container:
-
Use only containers designated for hazardous chemical waste.[2] It is often recommended to reuse the original chemical container for the corresponding waste.[4]
-
Ensure the container is made of a compatible material (e.g., glass for organic solvents, high-density polyethylene for some aqueous waste) and has a secure, leak-proof cap.[2]
-
The container must be in good condition, free of cracks or external contamination.[5]
-
-
Label the Waste Container Correctly:
-
Attach a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine". Avoid using abbreviations or chemical formulas.[2]
-
List all components and their approximate concentrations, including solvents.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
-
Transfer the Waste:
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.
-
For solid waste, carefully place it in the designated solid waste container. Avoid creating dust.
-
For liquid waste, use a funnel to pour the waste into the designated liquid waste container.
-
Keep the waste container closed at all times, except when adding waste.[4]
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the lab.[6]
-
Ensure the storage area has secondary containment to capture any potential leaks.[5]
-
Segregate the container from incompatible materials, particularly acids and oxidizers.[4][6]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not accumulate large quantities of waste.[2]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine.
Sources
- 1. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. fishersci.com [fishersci.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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